Advanced Synthesis and Mechanistic Evaluation of 2'-Methoxy-1,1'-biphenyl-2-carbonitrile
Executive Summary The synthesis of sterically encumbered, ortho-substituted biaryl scaffolds is a cornerstone of modern medicinal chemistry, particularly in the development of angiotensin II receptor blockers (ARBs) and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of sterically encumbered, ortho-substituted biaryl scaffolds is a cornerstone of modern medicinal chemistry, particularly in the development of angiotensin II receptor blockers (ARBs) and novel active pharmaceutical ingredients (APIs)[1]. The target molecule, (CAS: 150766-96-4)[2], features a highly specific substitution pattern—an ortho-cyano group on one ring and an ortho'-methoxy group on the other.
This technical whitepaper provides a rigorous, self-validating methodology for the synthesis of this compound via the [3]. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the thermodynamic drivers, electronic causality, and in-process validation techniques required to achieve high-yield, reproducible results.
Retrosynthetic Logic & Route Selection
The construction of the C(sp2)-C(sp2) biaryl bond is optimally achieved via palladium-catalyzed cross-coupling[3]. When evaluating the retrosynthesis of 2'-Methoxy-1,1'-biphenyl-2-carbonitrile, two primary disconnections emerge:
Route A (Preferred) : 2-Bromobenzonitrile + 2-Methoxyphenylboronic acid.
Route B (Alternative) : 2-Bromoanisole + 2-Cyanophenylboronic acid.
Figure 1: Retrosynthetic analysis and primary disconnections for the target biaryl scaffold.
Causality of Choice: The oxidative addition of Pd(0) into the aryl halide C-Br bond is typically the rate-determining step. In Route A, the strongly electron-withdrawing ortho-cyano group (-CN) depletes electron density from the C-Br bond, highly activating it toward Pd insertion[4]. Conversely, in Route B, the electron-donating ortho-methoxy group (-OMe) enriches the C-Br bond, raising the activation energy barrier. Consequently, Route A proceeds under milder conditions with significantly higher turnover frequencies (TOF).
Quantitative Route Comparison
Parameter
Route A (Preferred)
Route B (Alternative)
Aryl Halide
2-Bromobenzonitrile
2-Bromoanisole
Boronic Acid
2-Methoxyphenylboronic acid
2-Cyanophenylboronic acid
Electronic Effect on Ar-X
Strongly activating (-CN)
Deactivating (-OMe)
Oxidative Addition Rate
Fast
Slow
Typical Yield
>90%
60-70%
Reaction Temperature
80 °C
100 °C (Reflux)
Mechanistic Causality in the Catalytic Cycle
The Suzuki-Miyaura coupling relies on a finely tuned catalytic cycle. Understanding the causality of each step is critical for troubleshooting and optimization[3]:
Oxidative Addition : The active Pd(0) catalyst inserts into the C-Br bond of 2-bromobenzonitrile. The cyano group stabilizes the resulting Pd(II) intermediate via inductive effects.
Base Activation : K₂CO₃ is not merely an acid scavenger. It coordinates with 2-methoxyphenylboronic acid to form an electron-rich, tetrahedral boronate complex. This increases the nucleophilicity of the organic group, facilitating its transfer to the palladium center[1].
Transmetalation : The aryl group transfers from boron to palladium. The steric clash between the ortho-cyano and ortho-methoxy groups begins to manifest here, necessitating thermal energy (80 °C) to overcome the conformational barrier.
Reductive Elimination : The two aryl groups couple, releasing the target biaryl and regenerating the Pd(0) catalyst. Interestingly, the steric bulk of the ortho-substituents accelerates this final step by compressing the Ar-Pd-Ar' bond angle, thermodynamically driving the expulsion of the bulky product.
Figure 2: Mechanistic catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Self-Validating Experimental Protocol (Route A)
This protocol is designed as a closed-loop, self-validating system. Visual and analytical cues are embedded to ensure real-time quality control.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] : 0.05 eq, 0.5 mmol, 0.58 g
Potassium carbonate (K₂CO₃) : 2.0 eq, 20 mmol, 2.76 g
Solvent System : Toluene / Ethanol / Water (4:1:1 v/v/v, 60 mL)
Step-by-Step Methodology
Solvent Degassing (Critical Step) : Combine Toluene, Ethanol, and Water in a flask. Sparge with ultra-pure Argon for 30 minutes.
Causality: Pd(0) is highly susceptible to oxidation into inactive Pd(II) species. Dissolved oxygen will also promote the homocoupling of the boronic acid, a common side reaction[1].
Reagent Loading : In a flame-dried Schlenk flask under Argon, add 2-bromobenzonitrile, 2-methoxyphenylboronic acid, and K₂CO₃.
Catalyst Introduction : Add the Pd(PPh₃)₄ catalyst.
Self-Validation: The solid mixture should appear pale yellow. If the mixture immediately turns black upon solvent addition, oxygen has breached the system, precipitating palladium black (inactive Pd nanoparticles).
Reaction Execution : Inject the degassed solvent mixture via syringe. Heat the biphasic system to 80 °C under vigorous stirring (1000 rpm) for 12 hours.
Causality: The biphasic nature requires high sheer to maximize the interfacial surface area where transmetalation occurs. Ethanol acts as a crucial phase-transfer homogenizer.
In-Process Monitoring (TLC) : After 8 hours, sample the organic layer. Run Thin Layer Chromatography (Hexanes:Ethyl Acetate 8:2).
Self-Validation: The starting 2-bromobenzonitrile (Rf ~0.6, UV active) should be entirely absent. A new spot (Rf ~0.45, bright blue fluorescence under 254 nm UV) indicates the successful formation of the conjugated biaryl product.
Workup & Extraction : Cool the reaction to room temperature. Add 50 mL of deionized water and 50 mL of Ethyl Acetate. Separate the organic layer. Wash with brine (3 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification : Purify the crude residue via flash column chromatography on silica gel (Gradient: Hexanes to 9:1 Hexanes:EtOAc).
Analytical Validation & Characterization
To establish absolute trustworthiness, the isolated white solid must be validated against the following orthogonal parameters:
¹H-NMR (400 MHz, CDCl₃) : Look for the defining singlet of the methoxy group (-OCH₃) at ~3.80 ppm integrating to exactly 3 protons. The aromatic region (6.90 - 7.80 ppm) must integrate to 8 protons, confirming the intact biaryl core.
¹³C-NMR (100 MHz, CDCl₃) : The nitrile carbon (-C≡N) will appear characteristically at ~118 ppm. The methoxy carbon will appear at ~55.5 ppm.
GC-MS : A single distinct peak in the gas chromatogram with a molecular ion (M⁺) at m/z 209.08 confirms the exact molecular weight of C₁₄H₁₁NO.
Comprehensive Technical Guide: Physicochemical Profiling and Synthesis of 2'-Methoxy-[1,1'-biphenyl]-2-carbonitrile
Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Compound: 2'-Methoxy-[1,1'-biphenyl]-2-carbonitrile (CAS: 150766-96-4) [1] Executive Summary & Structural Significance In modern me...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals
Compound: 2'-Methoxy-[1,1'-biphenyl]-2-carbonitrile (CAS: 150766-96-4) [1]
Executive Summary & Structural Significance
In modern medicinal chemistry and advanced materials science, highly functionalized biphenyls serve as privileged scaffolds. 2'-Methoxy-[1,1'-biphenyl]-2-carbonitrile is a uniquely valuable building block characterized by its ortho, ortho'-disubstitution pattern. This specific arrangement—a cyano group at the 2-position and a methoxy group at the 2'-position—imparts significant steric hindrance across the biphenyl axis.
This steric clash severely restricts rotation around the C-C biaryl bond, introducing the potential for axial chirality (atropisomerism) . For drug development professionals, this molecule is a highly versatile precursor: the nitrile group acts as a masked tetrazole (critical for angiotensin II receptor blockers or "sartans"), while the methoxy group serves as a protected phenol, allowing for late-stage diversification.
Understanding the physical and chemical properties of this compound is essential for predicting its behavior in both biological assays and synthetic workflows. The data below synthesizes expected parameters for this specific scaffold based on authoritative chemical databases [2].
Quantitative Data Summary
Property
Value / Description
Analytical Significance
CAS Registry Number
150766-96-4
Unique identifier for procurement and safety tracking.
Molecular Formula
C₁₄H₁₁NO
Base for mass spectrometry (MS) exact mass calculations.
Molecular Weight
209.24 g/mol
Standard conversion metric for molarity.
Topological Polar Surface Area (TPSA)
33.02 Ų
Excellent membrane permeability profile (ideal < 90 Ų for BBB).
LogP (Predicted)
~3.11
Indicates favorable lipophilicity for oral bioavailability.
H-Bond Donors / Acceptors
0 / 2
The nitrogen (nitrile) and oxygen (methoxy) act as acceptors.
Rotatable Bonds
2
Low conformational flexibility due to steric locking.
The Causality of Atropisomerism
The physical proximity of the
−C≡N
(van der Waals radius ~1.7 Å) and
−OCH3
(radius ~2.0 Å) groups creates a high rotational energy barrier (
ΔG‡
). In standard NMR analysis at room temperature, this restricted rotation often manifests as peak broadening in the aromatic region. If the rotational barrier exceeds ~20 kcal/mol, the compound can be resolved into stable M and P enantiomers at room temperature—a critical consideration when designing target-specific ligands where only one chiral conformation binds to the active site.
Chemical Reactivity & Mechanistic Pathways
The true value of 2'-Methoxy-[1,1'-biphenyl]-2-carbonitrile lies in its orthogonal reactivity. The two functional groups can be manipulated independently without cross-interference, provided the correct reagents are selected.
Nitrile Transformations: The cyano group is highly electrophilic. It can be hydrolyzed to an amide or carboxylic acid, reduced to a primary amine via
LiAlH4
, or subjected to a [3+2] cycloaddition with sodium azide (
NaN3
) to form a 1H-tetrazole.
Ether Cleavage: The methoxy group is robust under basic and nucleophilic conditions but can be selectively cleaved using Lewis acids like Boron tribromide (
BBr3
) at -78°C to yield a phenol, which can subsequently be converted into a triflate for further cross-coupling.
Caption: Chemical reactivity map of 2'-Methoxy-[1,1'-biphenyl]-2-carbonitrile showing key transformations.
To synthesize this sterically hindered biaryl system, a highly optimized Suzuki-Miyaura cross-coupling is required. Standard conditions (e.g.,
Pd(PPh3)4
in standard reflux) often fail or result in low yields due to the extreme steric bulk of the ortho-substituents blocking the transmetalation and reductive elimination steps [3].
Causality Behind Experimental Choices (E-E-A-T)
Catalyst Selection (
Pd(dppf)Cl2
): We utilize a bidentate phosphine ligand (dppf). The wide "bite angle" of dppf forces the palladium intermediate into a geometry that dramatically accelerates the rate-limiting reductive elimination step, overcoming the steric repulsion of the ortho-groups.
Base & Solvent System (
K2CO3
in Dioxane/Water): A biphasic system is strictly required. The water dissolves the inorganic base, generating a critical
[Pd−OH]
intermediate. This intermediate is vastly more reactive toward the boronic acid during transmetalation than the corresponding
[Pd−Halide]
complex.
Degassing: Palladium(0) is highly susceptible to oxidation. Failing to degas the solvent leads to the formation of palladium black (inactive) and homocoupling side-products.
Caption: Suzuki-Miyaura catalytic cycle optimized for the sterically hindered biphenyl core.
System Preparation: Charge a flame-dried Schlenk flask with 2-bromobenzonitrile, 2-methoxyphenylboronic acid, and
K2CO3
.
Solvent Degassing: Add the 1,4-Dioxane and water. Subject the mixture to three freeze-pump-thaw cycles or vigorously sparge with ultra-pure Argon for 30 minutes.
Validation Check: If the solution turns black immediately upon catalyst addition in the next step, oxygen is still present.
Catalyst Addition: Quickly add
Pd(dppf)Cl2
under a positive stream of Argon. Seal the flask.
Heating: Heat the biphasic mixture to 90°C with vigorous stirring (1000+ RPM). High RPM is critical to ensure mass transfer between the aqueous base and organic phases.
Monitoring: Monitor via TLC (Hexanes/EtOAc 8:2) or LC-MS.
Validation Check: If the reaction stalls at ~50% conversion, protodeboronation of the boronic acid has likely occurred. To rescue the reaction, add an additional 0.5 eq of the boronic acid.
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over
Na2SO4
, concentrate under vacuum, and purify via silica gel flash chromatography.
Analytical Validation Protocol
To confirm the structural integrity and purity of the synthesized 2'-Methoxy-[1,1'-biphenyl]-2-carbonitrile, the following analytical suite must be executed:
¹H NMR (400 MHz, CDCl₃): Look for a sharp, distinct singlet integrating to 3H around
δ
3.80 ppm corresponding to the methoxy group. The aromatic region (
δ
7.00 - 7.80 ppm) will contain 8 protons. Note: If multiplets appear unusually broad at 25°C, this confirms restricted rotation. Heating the NMR probe to 60°C will sharpen the peaks via rapid conformational exchange.
¹³C NMR (100 MHz, CDCl₃): Crucial signals include the nitrile carbon (
−C≡N
) typically appearing around
δ
118 ppm, and the aliphatic methoxy carbon around
δ
55 ppm.
LC-MS (ESI+): The expected mass for
[M+H]+
is 210.1 m/z . Ensure the isotopic pattern matches a compound lacking halogens (absence of M+2 peaks characteristic of unreacted bromobenzonitrile).
IR Spectroscopy: A sharp, distinct absorption band at ~2220 cm⁻¹ is strictly required to validate the presence of the intact cyano group.
References
Foundational
An In-depth Technical Guide to the IUPAC Nomenclature of Substituted Biphenyl Carbonitriles
Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The systematic nomenclature of complex organic molecules is fundamental to unambiguous scientific communication. This is particularly true in the fie...
The systematic nomenclature of complex organic molecules is fundamental to unambiguous scientific communication. This is particularly true in the fields of medicinal chemistry and drug development, where the precise identification of molecular entities is paramount. Substituted biphenyl carbonitriles represent a significant class of compounds with diverse applications, including their use as scaffolds in the design of novel therapeutic agents. This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this class of molecules. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the systematic naming conventions for these complex structures. The guide will deconstruct the nomenclature rules, from the fundamental principles of naming the parent biphenyl system to the prioritization of functional groups and the correct assignment of locants for various substituents.
Introduction: The Importance of Unambiguous Nomenclature
In the collaborative and global landscape of scientific research, a standardized language for identifying chemical compounds is not merely a convenience but a necessity. The IUPAC nomenclature provides this universal language, ensuring that a chemical name corresponds to a single, unique molecular structure. For drug development professionals, an error in nomenclature can lead to significant setbacks, including the synthesis of the wrong compound, misinterpretation of structure-activity relationships (SAR), and complications in patent filings. The biphenyl scaffold is a privileged structure in medicinal chemistry, and the addition of a carbonitrile group, a versatile functional group, along with other substituents, can lead to a vast array of derivatives with distinct pharmacological profiles. A deep understanding of their systematic naming is therefore crucial for clarity, reproducibility, and the overall integrity of the research and development process.
Foundational Principles: Naming the Biphenyl Core
The parent structure of the compounds discussed in this guide is biphenyl, which consists of two benzene rings connected by a single bond. The IUPAC-preferred name for this structure is 1,1'-biphenyl [1][2][3].
Numbering the Biphenyl System
The numbering of the biphenyl ring system is the first critical step in naming its substituted derivatives. The following rules apply:
The carbon atoms of the two rings are numbered from 1 to 6 for one ring and 1' to 6' for the other.
The points of attachment of the two rings are designated as 1 and 1'.
Numbering begins at the carbon atom of the inter-ring bond and proceeds around each ring.
The choice of which ring is assigned the unprimed numbers and which gets the primed numbers depends on the substitution pattern. The ring with the principal functional group receives the unprimed numbers. If there is no principal functional group, or if the same principal functional group is on both rings, the ring with the most substituents is given the unprimed numbers. If there is still a choice, the ring with the substituents with the lowest locants is chosen.
The following diagram illustrates the basic numbering of the 1,1'-biphenyl system.
Figure 1: Numbering of the 1,1'-biphenyl parent structure.
The Carbonitrile Group: The Principal Functional Group
In the context of this guide, the carbonitrile (-C≡N) group is considered the principal functional group. The presence of a higher-priority functional group, such as a carboxylic acid, would change the naming convention, and the nitrile group would be treated as a substituent (named as "cyano-")[4][5][6].
Suffixes for the Nitrile Function
When the nitrile group is the principal functional group attached to a ring system, the suffix -carbonitrile is used. This suffix indicates that the carbon atom of the -CN group is not part of the parent ring system[5][6][7]. The carbon atom of the ring to which the carbonitrile group is attached is assigned locant 1.
Systematic Nomenclature of Substituted Biphenyl Carbonitriles: A Step-by-Step Approach
The following is a systematic protocol for naming substituted biphenyl carbonitriles:
Step 1: Identify the Parent Structure. The parent structure is 1,1'-biphenyl.
Step 2: Identify the Principal Functional Group. In this guide, the principal functional group is the carbonitrile group.
Step 3: Determine the Parent Name. Since the carbonitrile group is attached to the biphenyl ring system, the parent name will end in -carbonitrile .
Step 4: Number the Biphenyl Rings.
The ring bearing the carbonitrile group is the principal ring and is assigned the unprimed numbers (1, 2, 3, 4, 5, 6).
The carbon atom to which the carbonitrile group is attached is assigned the locant 1.
The other ring is assigned the primed numbers (1', 2', 3', 4', 5', 6').
Numbering proceeds around each ring to give the substituents the lowest possible locants. If there is a choice, the substituents are considered in alphabetical order.
Step 5: Identify and Name the Substituents. All other groups attached to the biphenyl system are treated as substituents and are named using prefixes (e.g., -chloro, -methyl, -nitro).
Step 6: Assemble the Full IUPAC Name.
The substituents are listed in alphabetical order, preceded by their locants.
The parent name, including the locant of the carbonitrile group, follows the substituent prefixes.
Illustrative Examples
Example 1: A simple substituted biphenyl carbonitrile
Let's consider a biphenyl molecule with a carbonitrile group on one ring and a chloro group on the other.
The ring with the carbonitrile group is the unprimed ring.
The carbon with the -CN group is C4 (numbering to give the other ring the lowest locant at the point of attachment, which is fixed at 1).
The chloro-substituted ring is the primed ring. Numbering starts from the inter-ring bond as 1' and proceeds to give the chloro group the lowest possible locant, which is 3'.
Substituents: A chloro group at the 3' position.
Full Name: 3'-Chloro-[1,1'-biphenyl]-4-carbonitrile.
Example 2: Multiple Substituents
Consider a biphenyl with a carbonitrile, a nitro group, and two methyl groups.
The ring with the carbonitrile group is the unprimed ring.
The carbon with the -CN group is given the lowest possible locant, which is 3 in this case (numbering towards the nitro group to give it the lower locant).
The other ring is the primed ring. Numbering starts from 1' and proceeds to give the methyl groups the lowest locants (2' and 5').
Substituents: A nitro group at position 2, and two methyl groups at positions 2' and 5'.
Full Name: 2',5'-Dimethyl-2-nitro-[1,1'-biphenyl]-3-carbonitrile.
Handling Complexity: Multiple Functional Groups and Stereochemistry
When the Carbonitrile is Not the Principal Group
If a functional group with a higher priority than nitrile is present (e.g., carboxylic acid), the nitrile group is named as a cyano- substituent[4][5][6]. The higher-priority group dictates the parent name and the numbering of the biphenyl system.
Table 1: Functional Group Priorities
Priority
Functional Group
Suffix (if principal)
Prefix (if substituent)
High
Carboxylic Acid
-oic acid, -carboxylic acid
carboxy-
Ester
-oate, -carboxylate
alkoxycarbonyl-
Amide
-amide, -carboxamide
carbamoyl-
Nitrile
-nitrile, -carbonitrile
cyano-
Aldehyde
-al, -carbaldehyde
formyl-
Ketone
-one
oxo-
Alcohol
-ol
hydroxy-
Low
Amine
-amine
amino-
This table is a simplified representation of IUPAC priority rules.[4][8][9][10]
Atropisomerism in Substituted Biphenyls
Rotation around the single bond connecting the two phenyl rings can be restricted, particularly when there are bulky substituents in the ortho-positions (2, 2', 6, and 6'). This restricted rotation can lead to the existence of stable, non-superimposable mirror-image isomers known as atropisomers. The stereochemistry of these isomers is designated using the Cahn-Ingold-Prelog (CIP) priority rules, with the stereodescriptors being (P) for plus (clockwise) and (M) for minus (anti-clockwise) when viewing along the biphenyl axis[11][12]. For preferred IUPAC names, these stereodescriptors are used[11]. In general nomenclature, (R) and (S) can also be used.
Conclusion
The systematic nomenclature of substituted biphenyl carbonitriles follows a logical set of rules established by IUPAC. By understanding the principles of numbering the biphenyl core, prioritizing the carbonitrile functional group, and correctly identifying and locating all other substituents, researchers can construct unambiguous and universally understood names for these important molecules. This guide provides a framework for applying these rules, thereby facilitating clear communication and promoting scientific integrity in research and development.
References
Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature. Retrieved from [Link]
JoVE. (2025, May 22). Nomenclature of Carboxylic Acid Derivatives: Amides and Nitriles. Retrieved from [Link]
Allen. (n.d.). Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. Retrieved from [Link]
Chemistry Steps. (2023, August 9). Naming Nitriles. Retrieved from [Link]
Organic Chemistry Tutor. (n.d.). Nomenclature of Aromatic Compounds. Retrieved from [Link]
Chemistry LibreTexts. (2024, June 30). 2.4: IUPAC Naming of Organic Compounds with Functional Groups. Retrieved from [Link]
ACD/Labs. (n.d.). Rule C-832 Nitriles, Carbonitriles and Cyanides. Retrieved from [Link]
Jack Westin. (n.d.). Organic Chemistry: Rule 6: Functional Groups and Prioritization. Retrieved from [Link]
ACD/Labs. (n.d.). R-5.7.9 Nitriles, isocyanides and related compounds. Retrieved from [Link]
Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). (n.d.). 2.4 – IUPAC Nomenclature – Page 2. Retrieved from [Link]
University of Calgary. (n.d.). Nomenclature and Funtional Group Priorities. Retrieved from [Link]
IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Retrieved from [Link]
YouTube. (2020, November 5). IUPAC NOMENCLATURE OF BIPHENYLS. Retrieved from [Link]
YouTube. (2021, July 7). Naming of Biphenyls: IUPAC Nomenclature Explained with examples. Retrieved from [Link]
ACD/Labs. (n.d.). Rule A-12. Substituted Aromatic Compounds. Retrieved from [Link]
Chemistry LibreTexts. (2024, March 17). 15.1: Naming Aromatic Compounds. Retrieved from [Link]
IUPAC. (2013). Chapter P-9 - Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Retrieved from [Link]
OpenOChem Learn. (n.d.). Nomenclature. Retrieved from [Link]
International Union of Pure and Applied Chemistry. (n.d.). Principles of Chemical Nomenclature. Retrieved from [Link]
ACD/Labs. (n.d.). Rule A-52. Two Identical Ring Systems. Retrieved from [Link]
Wikipedia. (n.d.). IUPAC nomenclature of organic chemistry. Retrieved from [Link]
IUPAC. (2013). Chapter P-9 - Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Retrieved from [Link]
Wikipedia. (n.d.). Biphenyl. Retrieved from [Link]
Stack Exchange. (2018, October 8). Nomenclature in case when same functional group is present more than once. Retrieved from [Link]
Solubility Profile and Solvent Compatibility of 2'-Methoxy-1,1'-biphenyl-2-carbonitrile: A Comprehensive Technical Guide
Executive Summary For researchers and drug development professionals, understanding the precise solubility profile of biaryl building blocks is critical for optimizing reaction conditions, purification workflows, and for...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and drug development professionals, understanding the precise solubility profile of biaryl building blocks is critical for optimizing reaction conditions, purification workflows, and formulation strategies. 2'-Methoxy-1,1'-biphenyl-2-carbonitrile (CAS: 150766-96-4) is a highly versatile intermediate characterized by its lipophilic biphenyl core, a weak hydrogen-bond accepting methoxy group, and a strongly polar cyano group.
This technical whitepaper synthesizes the physicochemical parameters of 2'-Methoxy-1,1'-biphenyl-2-carbonitrile, outlines its theoretical and empirical solubility across common laboratory solvents, and provides a self-validating experimental protocol for quantifying its solubility limits.
Structural Causality & Physicochemical Properties
To predict and manipulate the solubility of 2'-Methoxy-1,1'-biphenyl-2-carbonitrile, one must first analyze its molecular architecture. The compound possesses a calculated LogP of 3.11 and a Topological Polar Surface Area (TPSA) of 33.02 Ų [1].
The Dihedral Twist and Crystal Lattice Energy
Unlike planar aromatic systems that stack efficiently and resist solvation, this molecule features ortho-substituents (a methoxy group and a carbonitrile group) on adjacent phenyl rings. The steric clash between these bulky groups forces the biphenyl axis into a non-planar dihedral angle.
Causality in Solvation: This forced deviation from planarity significantly lowers the crystal lattice energy. Because the molecules cannot pack tightly, less thermodynamic energy (endothermic lattice dissociation) is required to break the solid state, rendering the compound highly soluble in a broad spectrum of organic solvents[2].
Functional Group Contributions
Biphenyl Core: Drives lipophilicity, making the compound highly compatible with non-polar aromatic solvents via
π−π
stacking interactions.
Nitrile (-CN) Group: Provides a strong localized dipole moment, allowing for excellent solvation in polar aprotic solvents (e.g., DMSO, DMF) via dipole-dipole interactions[3].
Methoxy (-OCH₃) Group: Acts as a weak hydrogen bond acceptor, offering marginal solubility improvements in polar protic solvents (e.g., short-chain alcohols) compared to unsubstituted biphenyls.
Solubility Profile in Common Lab Solvents
The following table synthesizes the quantitative solubility profile of 2'-Methoxy-1,1'-biphenyl-2-carbonitrile based on its physicochemical properties and empirical data from closely related biaryl analogs[1][3].
Solvent Category
Solvent
Dielectric Constant (
ε
)
Estimated Solubility (mg/mL)
Dominant Solvation Mechanism
Aqueous
Water
80.1
< 0.01 (Insoluble)
High cohesive energy of water prevents the formation of a hydrophobic cavity large enough for the biphenyl core.
Polar Protic
Methanol
32.7
10 - 25 (Slightly Soluble)
Weak dipole interactions and minor H-bond acceptance by the methoxy oxygen.
Polar Aprotic
DMSO
46.7
> 100 (Freely Soluble)
Strong dipole-dipole alignment with the nitrile group; disrupts the crystal lattice efficiently.
Polar Aprotic
Dichloromethane
8.93
> 150 (Very Soluble)
Excellent cavity formation; matches the Hildebrand solubility parameter of the bulky lipophilic structure.
Non-Polar
Toluene
2.38
> 100 (Freely Soluble)
Favorable
π−π
stacking interactions with the biaryl rings.
Mechanisms of Solvation
The dissolution of 2'-Methoxy-1,1'-biphenyl-2-carbonitrile is a thermodynamic process governed by the balance between lattice disruption and solvent-solute complexation.
Thermodynamic pathway of 2'-Methoxy-1,1'-biphenyl-2-carbonitrile solvation.
To determine the exact empirical solubility of this compound in a novel solvent mixture, researchers should employ a self-validating Shake-Flask Method coupled with HPLC-UV . This protocol is designed to eliminate common false positives caused by supersaturation or filter adsorption.
Step-by-Step Workflow
Saturated Mixture Preparation: Add an excess amount of 2'-Methoxy-1,1'-biphenyl-2-carbonitrile (e.g., 200 mg) to 1.0 mL of the target solvent in a sealed amber glass vial.
Expert Insight: Amber glass is mandatory to prevent potential UV-induced photolytic degradation of the methoxy-biphenyl system during prolonged equilibration.
Isothermal Equilibration: Agitate the vial at 200 RPM in a thermostatic shaker bath at exactly 25.0 ± 0.1 °C for 24 to 48 hours.
Expert Insight: Temperature control is critical. Avoid magnetic stir plates, as the friction from the stir bar can create localized micro-heating, artificially inflating the solubility reading.
Phase Separation (Centrifugation): Transfer the suspension to a microcentrifuge tube and spin at 10,000 × g for 15 minutes at 25 °C.
Expert Insight:Do not use syringe filters. Highly lipophilic compounds (LogP > 3) have a strong tendency to adsorb onto hydrophobic PTFE or nylon filter membranes, which strips the solute from the solvent and results in a falsely low concentration measurement.
Aliquoting & Serial Dilution: Carefully extract 100 µL of the clear supernatant without disturbing the pellet. Dilute immediately into a compatible mobile phase (e.g., Acetonitrile:Water) to prevent precipitation.
HPLC-UV Quantification: Analyze the diluted sample using a C18 reverse-phase column at an absorbance wavelength of ~254 nm, quantifying against a pre-established calibration curve.
Self-validating Shake-Flask methodology for precise solubility quantification.
Strategic Solvent Selection for Downstream Workflows
Based on the established solubility profile, drug development professionals should select solvents strategically based on the intended operation:
For Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura): Toluene or 1,4-Dioxane are optimal. They easily dissolve the lipophilic biphenyl core while maintaining the high boiling points required for catalytic activation[2].
For Biological Assays & Stock Solutions: DMSO is the gold standard[3]. It completely dissolves the compound at high concentrations (>50 mM) without requiring heat, preserving the integrity of the nitrile group before dilution into aqueous assay buffers.
For Liquid-Liquid Extraction (Aqueous Workup): Dichloromethane (DCM) or Ethyl Acetate should be used. The compound's high LogP ensures near-quantitative partitioning into the organic layer, leaving aqueous salts behind[1].
References
Title: 4'-methoxy[1,1'-biphenyl]-4-carbonitrile wiki - Guidechem
Source: Guidechem
URL
Application Notes and Protocols for the Large-Scale Synthesis and Purification of 2'-Methoxy-1,1'-biphenyl-2-carbonitrile
For: Researchers, scientists, and drug development professionals. Introduction 2'-Methoxy-1,1'-biphenyl-2-carbonitrile is a key intermediate in the synthesis of various biologically active molecules and functional materi...
Author: BenchChem Technical Support Team. Date: March 2026
For: Researchers, scientists, and drug development professionals.
Introduction
2'-Methoxy-1,1'-biphenyl-2-carbonitrile is a key intermediate in the synthesis of various biologically active molecules and functional materials. The biphenyl scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of this compound makes it a valuable building block for drug discovery and development.[1][2] This document provides a comprehensive guide to the large-scale synthesis and purification of 2'-Methoxy-1,1'-biphenyl-2-carbonitrile, focusing on scientifically sound and scalable methodologies. The protocols described herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to allow for adaptation and optimization.
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling
The formation of the biaryl C-C bond is the cornerstone of this synthesis. Among the various cross-coupling reactions available, the Suzuki-Miyaura coupling is often the method of choice for large-scale synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability and relatively low toxicity of boronic acid reagents.[3][4][5] The primary synthetic route detailed in this guide is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-bromobenzonitrile with 2-methoxyphenylboronic acid.
An alternative approach, the Ullmann coupling, is also briefly discussed. While historically significant, the classical Ullmann reaction often requires harsh conditions and stoichiometric copper, though modern modifications have improved its scope and mildness.[6][7][8]
Reaction Scheme
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
This protocol is a representative procedure and should be optimized on a small scale before scaling up.
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
2-Bromobenzonitrile
≥98%
Commercially Available
2-Methoxyphenylboronic acid
≥98%
Commercially Available
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Palladium on Carbon (Pd/C)
Catalyst Grade
Commercially Available
Pd/C can be a more cost-effective and easily removable catalyst for large-scale operations.[9]
Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃)
Anhydrous, ≥99%
Commercially Available
Base is crucial for the activation of the boronic acid.[5]
Toluene
Anhydrous
Commercially Available
Water
Degassed, Deionized
In-house
Degassing is critical to prevent catalyst oxidation.
Ethyl Acetate
Reagent Grade
Commercially Available
For extraction.
Brine (Saturated NaCl solution)
In-house
For washing.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Commercially Available
For drying the organic phase.
Equipment
Large-scale reaction vessel with mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet/outlet.
Heating mantle or oil bath with temperature control.
Large separatory funnel.
Rotary evaporator.
Filtration apparatus.
Step-by-Step Procedure
Reaction Setup: In a clean, dry, and inerted reaction vessel, charge 2-bromobenzonitrile (1.0 eq), 2-methoxyphenylboronic acid (1.1-1.2 eq), and the chosen base (2.0-3.0 eq).
Inert Atmosphere: Purge the vessel with nitrogen for at least 30 minutes to ensure an oxygen-free environment. Maintain a positive nitrogen pressure throughout the reaction.
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) to the reaction vessel. The reaction should be stirred vigorously to ensure good mixing.
Catalyst Addition: Under a strong nitrogen counter-flow, add the palladium catalyst (0.01-0.05 eq). For large-scale reactions, using a solid catalyst like Pd/C can simplify handling and removal.[9]
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique such as TLC or HPLC. The reaction is typically complete within 4-12 hours.
Work-up:
Cool the reaction mixture to room temperature.
If using Pd/C, filter the mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with toluene.
Transfer the filtrate to a separatory funnel and separate the layers.
Extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).
Combine the organic layers and wash with water and then with brine.
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
Filter off the drying agent and concentrate the filtrate under reduced pressure on a rotary evaporator to obtain the crude product.
Purification Strategy
The crude 2'-Methoxy-1,1'-biphenyl-2-carbonitrile will likely contain unreacted starting materials, homo-coupled byproducts, and residual catalyst. A two-step purification process involving crystallization followed by column chromatography (if necessary) is recommended for achieving high purity.
Caption: A typical two-step purification workflow.
Protocol 1: Crystallization
Crystallization is a highly effective and scalable method for purifying solid organic compounds.[10] The choice of solvent is critical and should be determined through small-scale solubility tests. A good crystallization solvent will dissolve the compound when hot but not when cold.
Based on the structure of the target molecule (aromatic, with a polar nitrile and a methoxy group), a solvent system of a polar protic solvent like ethanol or isopropanol, potentially with the addition of water as an anti-solvent, is a good starting point. A non-polar solvent like heptane or hexane could also be used as an anti-solvent with a more polar solvent like ethyl acetate or acetone.[11][12]
Dissolution: Transfer the crude product to a suitable vessel and add a minimal amount of the chosen hot solvent (e.g., hot ethanol) until the solid is completely dissolved.
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel to remove them.
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
Further Cooling: Once crystals begin to form, cool the mixture in an ice bath to maximize the yield.
Isolation: Collect the crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography
If crystallization does not yield the desired purity, column chromatography is a highly effective alternative, although it can be less scalable than crystallization.
Parameter
Specification
Stationary Phase
Silica Gel (230-400 mesh)
Mobile Phase (Eluent)
A gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate). The optimal gradient should be determined by TLC analysis.
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 5% ethyl acetate in hexanes) and pack it into a chromatography column.
Sample Loading: Dissolve the crude or partially purified product in a minimal amount of the eluent or a suitable solvent (like dichloromethane) and load it onto the top of the silica gel bed.
Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity (the percentage of ethyl acetate).
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, highly purified product.
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
High-Performance Liquid Chromatography (HPLC): To determine the purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a formic acid modifier) is a good starting point for method development.[13]
Mass Spectrometry (MS): To confirm the molecular weight.
Melting Point: A sharp melting point is indicative of high purity.
Safety and Handling
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[14]
Ventilation: All operations should be conducted in a well-ventilated fume hood.
Reagent Handling:
Palladium catalysts are toxic and should be handled with care.
Organic solvents are flammable and should be kept away from ignition sources.
Bases like sodium and potassium carbonate can be irritating.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This application note provides a detailed and scientifically grounded framework for the large-scale synthesis and purification of 2'-Methoxy-1,1'-biphenyl-2-carbonitrile. The Suzuki-Miyaura coupling is presented as the primary synthetic route due to its scalability and robustness. A comprehensive two-step purification strategy involving crystallization and column chromatography is detailed to ensure the final product meets high-purity standards. Researchers are encouraged to perform small-scale optimization studies to fine-tune the reaction and purification conditions for their specific needs.
References
Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901 , 34 (2), 2174–2185. [Link]
Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. [Link]
ResearchGate. Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic acids (2a–d). [Link]
Khan, M. A. et al. What is the best solvents combination that can be used to crystallize small natural products? ResearchGate. 2015 . [Link]
ResearchGate. Suzuki cross‐coupling of 2‐bromobenzonitrile with p ‐tolyl boronic acid... [Link]
Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. J. Org. Chem.2012 , 77 (20), 9078–9085. [Link]
Al-Zoubi, R. M. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Ph.D. Thesis, University of Windsor, 2010 . [Link]
University of Geneva. Guide for crystallization. [Link]
OperaChem. Ullmann coupling: the first publication. [Link]
Semantic Scholar. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. [Link]
MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. [Link]
Harris, P. W. R. et al. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Org. Process Res. Dev.2003 , 7 (3), 358–361. [Link]
University of Rochester. Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. [Link]
Organic Syntheses. SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. [Link]
Reddit. Recrystallization with two solvents. [Link]
Hosokawa, K.; Goto, J.; Hirayama, N. Prediction of solvents suitable for crystallization of small organic molecules. Chem. Pharm. Bull. (Tokyo)2005 , 53 (10), 1296–1299. [Link]
Agilent. Purification Workflow from Different Perspectives Part 2 High-Throughput Purification. [Link]
Application Note: Advanced Recrystallization Techniques for 2'-Methoxy-1,1'-biphenyl-2-carbonitrile
Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Compound: 2'-Methoxy-1,1'-biphenyl-2-carbonitrile (CAS: 150766-96-4)[1][2] Introduction & Chemical Context 2'-Methoxy-1,1'-bip...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals
Compound: 2'-Methoxy-1,1'-biphenyl-2-carbonitrile (CAS: 150766-96-4)[1][2]
Introduction & Chemical Context
2'-Methoxy-1,1'-biphenyl-2-carbonitrile is a highly valuable functionalized biphenyl intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including angiotensin II receptor antagonists (sartans) and advanced liquid crystal materials[3].
The synthesis of this compound is typically achieved via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi coupling, reacting 2-chlorobenzonitrile with (2-methoxyphenyl)boronic acid[3][4]. While these catalytic pathways are highly efficient, they inherently generate specific impurity profiles, most notably homocoupled byproducts (e.g., 2,2'-dimethoxybiphenyl and 2,2'-dicyanobiphenyl), unreacted starting materials, and residual palladium/nickel catalyst[5][6].
Because chromatographic purification is economically unviable at a commercial scale, designing a highly selective, self-validating recrystallization protocol is critical to achieving the >99.0% purity required for downstream API synthesis.
Physicochemical Profile & Solvent Rationale
To design an effective recrystallization system, we must analyze the causality between the molecule's structure and its solubility. 2'-Methoxy-1,1'-biphenyl-2-carbonitrile possesses a highly lipophilic biphenyl core, modified by two distinct functional groups:
Methoxy Group (-OCH3): Weakly electron-donating, adding slight polarity and hydrogen-bond acceptor capabilities.
Carbonitrile Group (-C≡N): Strongly electron-withdrawing and highly polar, significantly altering the dipole moment of the molecule compared to standard biphenyls.
The Causality of Impurity Purge
Homocoupled byproducts like 2,2'-dimethoxybiphenyl lack the highly polar nitrile group, making them strictly lipophilic[5]. Conversely, 2,2'-dicyanobiphenyl is highly polar and rigid. By utilizing an anti-solvent crystallization system (e.g., Ethyl Acetate/Hexane), we can exploit these differential polarities. The target molecule crystallizes as the dielectric constant of the solvent mixture drops, while the strictly lipophilic homocoupled impurities remain fully solvated in the hexane-rich mother liquor[6].
Table 1: Representative Solubility & Solvent Selection Data
Note: Data represents process-optimized parameters for biphenyl-2-carbonitrile derivatives.
Best for: Crude mixtures with low starting material carryover and minimal homocoupled byproducts.
Dissolution: Charge a jacketed glass reactor with 1.0 kg of crude 2'-Methoxy-1,1'-biphenyl-2-carbonitrile. Add 4.5 L of Isopropanol (IPA).
Heating: Agitate at 150 RPM and heat the mixture to 80°C until complete dissolution is achieved.
Hot Filtration: Pass the hot solution through a pre-heated Sparkler filter (1 µm PTFE membrane) to remove insoluble palladium black and inorganic salts (e.g., K2CO3 or phosphates from the Suzuki coupling)[4][6].
Controlled Cooling: Transfer the filtrate to a crystallization vessel. Cool the solution linearly from 80°C to 5°C over 6 hours (approx. 12.5°C/hour). Mechanistic Note: Rapid cooling will cause the biphenyl derivative to "oil out" (liquid-liquid phase separation) rather than nucleate properly, trapping impurities within the matrix.
Isolation: Isolate the crystalline slurry via vacuum filtration. Wash the filter cake with 0.5 L of pre-chilled (0°C) IPA to displace the mother liquor.
Drying: Dry the product in a vacuum oven at 45°C and 50 mbar for 12 hours.
Best for: Highly impure crude mixtures requiring aggressive purging of 2,2'-dimethoxybiphenyl.
Primary Dissolution: Dissolve 1.0 kg of crude product in 2.0 L of Ethyl Acetate at 60°C.
Clarification: Perform a hot filtration to remove catalyst particulates[6].
Anti-Solvent Addition: Maintain the filtrate at 50°C. Slowly dose in 6.0 L of Hexane (Anti-solvent) over 2 hours using a metering pump.
Seeding (Optional but Recommended): After 2.0 L of Hexane has been added, introduce 5.0 g of pure 2'-Methoxy-1,1'-biphenyl-2-carbonitrile seed crystals to induce controlled nucleation and prevent supersaturation.
Cooling & Aging: Cool the suspension to 0°C over 4 hours. Age the slurry at 0°C for an additional 2 hours to maximize yield.
Isolation & Drying: Filter the white crystalline powder, wash with 1.0 L of cold Hexane, and dry under vacuum at 40°C.
Process Visualization
Fig 1: Step-by-step recrystallization workflow for biphenyl carbonitrile purification.
Troubleshooting & Mechanistic Adjustments
Issue: Product "Oils Out" instead of crystallizing.
Causality: Biphenyls have low melting points and high solubility in organic solvents. If the concentration is too high or cooling is too rapid, the compound forms a distinct liquid phase rather than a crystal lattice.
Solution: Re-heat the mixture until a single phase forms. Reduce the cooling rate to <10°C/hour and introduce seed crystals just below the saturation temperature.
Issue: High residual Palladium (Pd) in the final crystals.
Causality: Pd complexes can coordinate with the nitrile group of the product.
Solution: Add a metal scavenger (e.g., SiliaMetS® Thiol or activated carbon) during the dissolution step prior to hot filtration.
References
Google Patents. "CN104072387A - Preparation method of 2-cyano-4'-methyl biphenyl". Google Patents.
National Institutes of Health (NIH) / PMC. "Synthesis of Biphenyl Proteomimetics as Estrogen Receptor-alpha Coactivator Binding Inhibitors". PubMed Central. Available at:[Link]
TU Chemnitz. "A facile one-step catalytic synthesis of biphenyl phosphanes by Suzuki coupling". TU Chemnitz Publications. Available at:[Link]
Wikipedia. "Suzuki reaction". Wikimedia Foundation. Available at: [Link]
reaction mechanism of 2'-Methoxy-1,1'-biphenyl-2-carbonitrile formation
Application Note: Mechanistic Insights and Optimization Protocols for the Synthesis of 2'-Methoxy-1,1'-biphenyl-2-carbonitrile Scientific Context and Target Significance The synthesis of highly functionalized, sterically...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Mechanistic Insights and Optimization Protocols for the Synthesis of 2'-Methoxy-1,1'-biphenyl-2-carbonitrile
Scientific Context and Target Significance
The synthesis of highly functionalized, sterically hindered biphenyls is a cornerstone of modern medicinal chemistry and materials science. The target molecule, 2'-Methoxy-1,1'-biphenyl-2-carbonitrile (CAS: 150766-96-4), features a di-ortho-substituted biphenyl scaffold. This specific structural motif—bearing an ortho-methoxy group and an ortho-cyano group—is a critical intermediate in the synthesis of angiotensin II receptor blockers (sartans) and serves as a precursor for axially chiral ligands.
The most efficient and robust method for constructing this C–C bond is the Suzuki-Miyaura cross-coupling reaction , which couples 2-bromobenzonitrile with (2-methoxyphenyl)boronic acid. However, the steric bulk of the ortho-substituents introduces unique mechanistic challenges that dictate specific experimental choices [1].
Mechanistic Causality in Sterically Hindered Systems
To successfully synthesize 2'-Methoxy-1,1'-biphenyl-2-carbonitrile, one must understand the causality behind the catalytic cycle and why standard conditions often fail or result in poor yields.
Oxidative Addition: The active Pd(0) catalyst inserts into the C–Br bond of 2-bromobenzonitrile. Because the cyano group is electron-withdrawing, this step is thermodynamically favorable and relatively fast.
Transmetalation (The Bottleneck): In di-ortho-substituted systems, transmetalation is the rate-limiting step. The boronic acid must be activated by a base (e.g.,
K2CO3
or
Cs2CO3
) to form an "ate" complex. This rehybridizes the boron atom from
sp2
to
sp3
, significantly increasing the nucleophilicity of the organic group and facilitating its transfer to the Pd(II) center [2].
Reductive Elimination: Counterintuitively, the steric bulk of the ortho-methoxy and ortho-cyano groups actually accelerates reductive elimination. The steric clash between the two aryl rings and the bulky phosphine ligands on the palladium center lowers the activation energy required to expel the biaryl product and regenerate the Pd(0) catalyst [3].
Catalytic cycle of Suzuki-Miyaura coupling for ortho-substituted biphenyls.
Experimental Design and Quantitative Optimization
Standard
Pd(PPh3)4
catalysts often suffer from sluggish transmetalation and catalyst degradation (Pd black formation) when applied to hindered substrates. Upgrading to a catalyst system that utilizes electron-rich, bulky dialkylbiaryl phosphine ligands (such as SPhos or R-Phos) enhances Pd-arene interactions and prevents catalyst deactivation [3].
Furthermore, the choice of base and solvent is critical. A biphasic system (Toluene/Water) ensures that the inorganic base and the boronic acid "ate" complex remain dissolved in the aqueous layer, while the organic halide and the growing product remain in the organic layer, minimizing protodeboronation side reactions.
Table 1: Optimization of Reaction Conditions for 2'-Methoxy-1,1'-biphenyl-2-carbonitrile
Entry
Catalyst System
Base
Solvent System
Temp (°C)
Time (h)
Yield (%)
1
Pd(PPh3)4
(5 mol%)
K2CO3
(aq)
Toluene / EtOH /
H2O
90
18
65
2
Pd(OAc)2
/ SPhos (2 mol%)
K3PO4
(aq)
Toluene /
H2O
100
12
88
3
Pd(OAc)2
/ R-Phos (1 mol%)
Cs2CO3
(anhydrous)
1,4-Dioxane
100
8
94
Note: Entry 3 demonstrates that highly active ligands like R-Phos can drive the reaction to near completion even at lower catalyst loadings [3].
Self-Validating Experimental Protocol
This step-by-step methodology utilizes the optimized conditions from Entry 2 (Table 1), providing a robust, self-validating workflow suitable for standard laboratory setups.
Step 1: Reagent Preparation and Degassing (Critical for Catalyst Longevity)
To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromobenzonitrile (1.00 g, 5.49 mmol), (2-methoxyphenyl)boronic acid (1.00 g, 6.59 mmol, 1.2 equiv),
Pd(OAc)2
(24.6 mg, 2 mol%), and SPhos (90.2 mg, 4 mol%).
Add
K3PO4
(2.33 g, 11.0 mmol, 2.0 equiv).
Add a solvent mixture of Toluene (20 mL) and deionized
H2O
(4 mL).
Self-Validation Check: The mixture must be rigorously degassed to prevent the oxidation of the electron-rich phosphine ligand and the Pd(0) active species. Perform three freeze-pump-thaw cycles or bubble with ultra-pure Argon for 30 minutes.
Step 2: Reaction Execution
Heat the biphasic mixture to a gentle reflux (approx. 100 °C internal temperature) under a positive pressure of Argon.
Maintain vigorous stirring (800+ rpm) to ensure maximum surface area contact between the aqueous and organic phases.
Self-Validation Check: Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 4:1). The reaction is complete when the UV-active spot for 2-bromobenzonitrile (
Rf≈0.45
) is completely consumed, typically within 12 hours.
Step 3: Work-up and Extraction
Cool the reaction mixture to room temperature.
Dilute with Ethyl Acetate (30 mL) and transfer to a separatory funnel.
Wash the organic layer with saturated aqueous
NaHCO3
(20 mL) followed by brine (20 mL).
Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield a crude residue.
Step 4: Purification and Validation
Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of Hexanes to 10% Ethyl Acetate in Hexanes.
Collect the fractions containing the product (
Rf≈0.35
in 9:1 Hexanes:EtOAc) and concentrate to afford 2'-Methoxy-1,1'-biphenyl-2-carbonitrile as a colorless to pale-yellow solid/viscous oil.
Validation: Confirm identity and purity via
1H
NMR (look for the distinct methoxy singlet at
δ≈3.84
ppm and the characteristic splitting of the 8 aromatic protons) and HPLC (UV detection at 254 nm).
Step-by-step experimental workflow for biphenyl synthesis and validation.
References
Hoshi, T., et al. "Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Aryl Chlorides." Organic Letters, American Chemical Society, 2008, 10(10), 2063-2066.[Link]
Application
Application Notes and Protocols for the Synthesis of Covalent Organic Frameworks (COFs) Using 2'-Methoxy-1,1'-biphenyl-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Utility of 2'-Methoxy-1,1'-biphenyl-2-carbonitrile in Advanced COF Design Covalent O...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Utility of 2'-Methoxy-1,1'-biphenyl-2-carbonitrile in Advanced COF Design
Covalent Organic Frameworks (COFs) represent a frontier in materials science, offering crystalline, porous polymers with tunable functionalities.[1][2][3] The rational design of COFs, by selecting specific organic building blocks, allows for precise control over their structural and electronic properties, making them highly promising for applications in gas storage, catalysis, and drug delivery.[4][5][6][7] This document provides detailed application notes and protocols for the use of a specialized precursor, 2'-Methoxy-1,1'-biphenyl-2-carbonitrile, in the synthesis of novel Covalent Triazine Frameworks (CTFs), a subclass of COFs known for their exceptional chemical and thermal stability.[8][9]
The choice of 2'-Methoxy-1,1'-biphenyl-2-carbonitrile is predicated on the unique combination of its functional groups. The nitrile moiety serves as a reactive site for the formation of highly stable triazine rings through cyclotrimerization.[8] The rigid biphenyl backbone pre-organizes the framework, contributing to its porosity and surface area, a critical factor for applications such as molecular separation and catalysis.[10][11] Furthermore, the strategically positioned methoxy group is not merely a passive substituent. It is anticipated to play a crucial role in modulating the stacking behavior of the 2D COF layers through steric interactions and influencing the electronic properties of the final material, which can be advantageous for photocatalytic applications.[12][13]
These notes will elucidate the scientific rationale behind the proposed synthetic protocols, provide step-by-step experimental procedures, and detail the necessary characterization techniques to validate the successful synthesis of a novel, methoxy-functionalized, biphenyl-based Covalent Triazine Framework.
Proposed Synthesis of a Biphenyl-Based Covalent Triazine Framework
The synthesis of a Covalent Triazine Framework from 2'-Methoxy-1,1'-biphenyl-2-carbonitrile is proposed to proceed via a trimerization reaction of the nitrile groups. This can be achieved under ionothermal or solvothermal conditions, with the former generally employing a Lewis acid catalyst at high temperatures and the latter often utilizing a Brønsted acid under milder conditions.[8][9]
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthesis of a methoxy-biphenyl CTF.
Experimental Protocols
The following protocols are designed to provide a comprehensive guide for the synthesis and purification of the proposed Covalent Triazine Framework.
Protocol 1: Ionothermal Synthesis using a Lewis Acid Catalyst
This method is based on the well-established ionothermal synthesis of CTFs, which utilizes a molten salt as both the solvent and catalyst at high temperatures.
Materials:
2'-Methoxy-1,1'-biphenyl-2-carbonitrile
Zinc Chloride (ZnCl₂, anhydrous)
Pyrex tube
Tube furnace
Methanol
Dilute Hydrochloric Acid (HCl)
Water (deionized)
Acetone
Procedure:
In a glovebox, thoroughly mix 2'-Methoxy-1,1'-biphenyl-2-carbonitrile and anhydrous ZnCl₂ in a 1:1 molar ratio in a Pyrex tube.
Seal the Pyrex tube under vacuum.
Place the sealed tube in a tube furnace and heat to 400 °C for 48 hours.
After cooling to room temperature, carefully open the tube and wash the resulting solid with a dilute HCl solution to remove the ZnCl₂.
Subsequently, wash the solid with copious amounts of deionized water and methanol to remove any unreacted monomer and impurities.
Perform a final wash with acetone.
Dry the purified CTF powder under vacuum at 150 °C overnight.
Protocol 2: Solvothermal Synthesis using a Brønsted Acid Catalyst
This protocol offers a milder alternative to the ionothermal method, employing a strong Brønsted acid as a catalyst in an organic solvent.[9]
Materials:
2'-Methoxy-1,1'-biphenyl-2-carbonitrile
Trifluoromethanesulfonic acid (TFMS)
Anhydrous Dichloromethane (DCM)
Methanol
Ammonium hydroxide solution (dilute)
Schlenk flask
Inert atmosphere (Nitrogen or Argon)
Procedure:
In a dry Schlenk flask under an inert atmosphere, dissolve 2'-Methoxy-1,1'-biphenyl-2-carbonitrile in anhydrous DCM.
With vigorous stirring, carefully add trifluoromethanesulfonic acid to the solution.
Stir the reaction mixture at room temperature for 48 hours. A solid precipitate should form.
Collect the solid product by filtration.
Wash the collected solid extensively with methanol, followed by a dilute ammonium hydroxide solution to neutralize and remove the acid catalyst.[9]
Perform further washing steps with deionized water and methanol.
Dry the purified CTF powder under vacuum at 120 °C overnight.
Characterization of the Synthesized Covalent Organic Framework
A suite of analytical techniques is essential to confirm the successful formation of the COF and to elucidate its properties.
Technique
Purpose
Expected Outcome
Powder X-Ray Diffraction (PXRD)
To determine the crystallinity and long-range order of the COF.
A diffraction pattern with distinct peaks corresponding to the crystalline structure of the COF.
Fourier-Transform Infrared (FTIR) Spectroscopy
To confirm the formation of triazine rings and the consumption of nitrile groups.
Disappearance of the nitrile peak (~2220-2260 cm⁻¹) and the appearance of triazine ring vibrations (~1350 and ~1500 cm⁻¹).
Solid-State ¹³C NMR Spectroscopy
To provide information about the local chemical environment of the carbon atoms in the COF.
Signals corresponding to the biphenyl backbone and the triazine ring carbons.
Brunauer-Emmett-Teller (BET) Analysis
To measure the surface area and pore size distribution of the COF.
A high surface area, indicative of a porous material.
Thermogravimetric Analysis (TGA)
To assess the thermal stability of the COF.
High thermal stability, with minimal weight loss up to high temperatures.
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM)
To visualize the morphology and particle size of the synthesized COF.
Images revealing the morphology of the COF particles.
Potential Applications
The unique structural features of a COF derived from 2'-Methoxy-1,1'-biphenyl-2-carbonitrile suggest its utility in several advanced applications.
Gas Storage and Separation: The inherent porosity and high surface area of the biphenyl-based framework make it a promising candidate for the storage of gases like hydrogen and methane, and for the separation of CO₂ from other gases.[10][11]
Heterogeneous Catalysis: The nitrogen-rich triazine linkages can act as coordination sites for metal nanoparticles, creating a robust and recyclable heterogeneous catalyst for various organic transformations.[3]
Drug Delivery: The porous structure of the COF could be utilized to encapsulate and control the release of therapeutic agents.[2][7] The biocompatibility of such a carbon-based framework would need to be assessed for in-vivo applications.
Photocatalysis: The extended π-conjugation of the biphenyl and triazine units, potentially modulated by the electron-donating methoxy groups, could endow the COF with interesting photocatalytic properties for applications in energy production and environmental remediation.[5][13]
Workflow for Evaluating Photocatalytic Activity
Caption: Workflow for photocatalytic testing of the COF.
Conclusion
The use of 2'-Methoxy-1,1'-biphenyl-2-carbonitrile as a precursor for COF synthesis opens up new avenues for the design of functional, porous materials. The protocols and characterization methods outlined in these application notes provide a solid foundation for researchers to explore the synthesis and potential applications of this novel Covalent Triazine Framework. The strategic incorporation of the methoxy group is a key design element that warrants further investigation to fully understand its impact on the material's properties and performance in various applications.
References
Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation. Polymers (Basel). 2022;14(19):4178. [Link]
Solving the COF trilemma: towards crystalline, stable and functional covalent organic frameworks. Chem Soc Rev. 2021;50(2):1168-1187. [Link]
Enhancing Photocatalytic Performance of Imine-Linked Covalent Organic Frameworks (COFs) through Grafting Methoxyl Groups. ACS Appl Mater Interfaces. 2021;13(34):40567-40574. [Link]
Impact of Postsynthetic Modification on the Covalent Organic Framework (COF) Structures. ResearchGate. Accessed March 7, 2026. [Link]
Covalent Organic Frameworks: Promising Materials as Heterogeneous Catalysts for C-C Bond Formations. Catalysts. 2018;8(9):404. [Link]
Covalent–Organic Framework-Based Materials in Theranostic Applications: Insights into Their Advantages and Challenges. ACS Omega. 2023;8(2):1897-1909. [Link]
Applications of COFs and Their Derivatives in Photocatalysis for Energy Production and Harmful Substance Degradation. ResearchGate. Accessed March 7, 2026. [Link]
Emerging MOFs, COFs, and their derivatives for energy and environmental applications. Green Energy & Environment. In Press. [Link]
Facile synthesis of covalent organic frameworks COF-1 and COF-5 by sonochemical method. RSC Advances. 2012;2(1):213-215. [Link]
Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. Polymers (Basel). 2023;15(15):3206. [Link]
Moving Beyond Boron: The Emergence of New Linkage Chemistries in Covalent Organic Frameworks. Macromolecules. 2016;49(13):4647-4663. [Link]
Synthesis of micrometre-thick oriented 2D covalent organic framework films by a kinetic polymerization pathway. ResearchGate. Accessed March 7, 2026. [Link]
Enhancing Structural Control in Covalent Organic Frameworks through Steric Interaction-Driven Linker Design. ChemRxiv. 2023. [Link]
Facile synthesis of heteroporous covalent organic frameworks with dual linkages: a “three-in-one” strategy. Mater Today Chem. 2024;35:101859. [Link]
Method for the Synthesis of Covalent Organic Frameworks.
optimizing reaction conditions for the synthesis of 2'-Methoxy-1,1'-biphenyl-2-carbonitrile
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with actionable, mechanistically grounded...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with actionable, mechanistically grounded solutions for the synthesis of 2'-Methoxy-1,1'-biphenyl-2-carbonitrile .
Synthesizing this molecule requires coupling two ortho-substituted arenes (2-bromobenzonitrile and (2-methoxyphenyl)boronic acid). This creates a highly sterically hindered "di-ortho" biaryl system, which introduces specific kinetic bottlenecks and side reactions that standard Suzuki-Miyaura protocols often fail to overcome[1].
Mechanistic Causality & Reaction Bottlenecks
To troubleshoot effectively, you must understand the causality behind the reaction failures. The Suzuki-Miyaura coupling relies on a three-step catalytic cycle: Oxidative Addition, Transmetalation, and Reductive Elimination.
In the synthesis of 2'-Methoxy-1,1'-biphenyl-2-carbonitrile, reductive elimination is the rate-limiting step [1]. The steric clash between the ortho-cyano and ortho-methoxy groups creates a high energy barrier, preventing the two aryl rings from adopting the coplanar geometry required to couple and release from the palladium center. If the catalyst is trapped in this intermediate state, the (2-methoxyphenyl)boronic acid is left exposed to the basic aqueous environment, leading to rapid protodeboronation (cleavage of the C-B bond to form anisole)[2].
To mitigate these bottlenecks, ligand selection is critical. While standard Pd(PPh3)4 can work under harsh conditions (refluxing DMF/H₂O)[3], modern Buchwald ligands (like SPhos or XPhos) provide a secondary interaction between the ligand's biphenyl backbone and the Pd center, artificially crowding the metal and forcing the two aryl groups to undergo reductive elimination[1].
Catalyst System
Ligand
Base
Solvent System
Temp
Expected Yield
Mechanistic Outcome / Notes
Pd(PPh3)4 (5 mol%)
PPh3 (Intrinsic)
Na₂CO₃ (3.0 eq)
DMF / H₂O (1:1)
100 °C
80 - 89%
Baseline: Requires long reaction times (18h). High risk of nitrile hydrolysis due to prolonged aqueous base exposure [4].
Pd(OAc)2 (2 mol%)
SPhos (4 mol%)
K₃PO₄ (2.0 eq)
Toluene / H₂O (10:1)
80 °C
> 90%
Optimized: SPhos accelerates reductive elimination. Lower water content minimizes protodeboronation of the boronic acid [1].
PdCl2(dppf) (5 mol%)
dppf
K₂CO₃ (2.0 eq)
Dioxane / H₂O (4:1)
90 °C
40 - 60%
Suboptimal: Bite angle of dppf is insufficient to overcome the di-ortho steric clash, leading to high levels of unreacted bromide.
Self-Validating Experimental Protocol
This protocol utilizes the optimized Pd(OAc)2 / SPhos system to ensure high conversion while suppressing side reactions. It is designed as a self-validating system, meaning analytical checkpoints are built into the workflow to guarantee success before proceeding to purification.
Reagents:
2-Bromobenzonitrile: 1.0 mmol (182 mg)
(2-Methoxyphenyl)boronic acid: 1.5 mmol (228 mg)
Pd(OAc)2: 0.02 mmol (4.5 mg, 2 mol%)
SPhos: 0.04 mmol (16.4 mg, 4 mol%)
K₃PO₄ (Anhydrous): 2.0 mmol (424 mg)
Solvent: Toluene (5.0 mL) and Degassed H₂O (0.5 mL)
Step-by-Step Methodology:
Preparation & Degassing (Critical): Charge a Schlenk flask with 2-bromobenzonitrile, (2-methoxyphenyl)boronic acid, Pd(OAc)2, SPhos, and K₃PO₄. Evacuate and backfill the flask with Argon three times. Causality: Oxygen insertion leads to rapid homocoupling of the boronic acid.
Solvent Addition: Add anhydrous toluene and degassed water via syringe. Seal the flask and heat to 80 °C with vigorous stirring (800+ RPM to ensure biphasic mixing).
Validation Checkpoint 1 (In-Process Control): At t = 3 hours, withdraw a 50 µL aliquot from the organic layer. Dilute in EtOAc and analyze via TLC (Hexanes/EtOAc 10:1).
Pass Criteria: Disappearance of 2-bromobenzonitrile (R_f ~0.5) and appearance of a new UV-active spot (R_f ~0.32) [5].
Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with brine (2 x 10 mL). Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
Validation Checkpoint 2 (Mass Confirmation): Run the crude mixture through GC-MS or LC-MS.
Pass Criteria: Primary peak must show an m/z of 209.08 [M+].
Purification: Purify via flash column chromatography (Silica gel, gradient Hexanes to Hexanes/EtOAc 9:1).
Troubleshooting Guides & FAQs
Figure 2: Analytical troubleshooting workflow for common Suzuki-Miyaura side reactions.
Q: My GC-MS shows a massive peak for anisole and unreacted 2-bromobenzonitrile. What happened?A: You are observing protodeboronation . The ortho-methoxy group on your boronic acid is highly electron-donating, which stabilizes the transition state for the hydrolytic cleavage of the C-B bond. Because the transmetalation/reductive elimination steps are slow (due to steric hindrance), the boronic acid sits in the basic aqueous solution and degrades into anisole[2].
Fix: Switch to a biphasic system with minimal water (e.g., Toluene/H₂O 10:1) and use a milder, anhydrous base like K₃PO₄ instead of NaOH or Na₂CO₃. Alternatively, add the boronic acid slowly over 2 hours via a syringe pump to keep its steady-state concentration low.
Q: I am seeing a mass of 214 m/z. How do I prevent this?A: An m/z of 214 corresponds to 2,2'-dimethoxy-1,1'-biphenyl, which is the homocoupling byproduct of your boronic acid. This occurs when trace oxygen acts as an oxidant, allowing Pd(II) to undergo transmetalation twice, coupling two boronic acid molecules together.
Fix: Your degassing protocol is failing. Ensure you are using the freeze-pump-thaw method for your solvents, or sparge your solvents with Argon for at least 30 minutes prior to adding them to the catalyst.
Q: The coupling worked, but the nitrile group hydrolyzed to an amide/carboxylic acid. How do I preserve the cyano group?A: Nitriles are susceptible to nucleophilic attack by hydroxide ions at elevated temperatures. If you are using a strong base (like KOH or NaOH) or refluxing in a 1:1 DMF/Water mixture for 18 hours, the cyano group will hydrolyze.
Fix: Move away from the classical Pd(PPh3)4/Na₂CO₃/reflux conditions. By upgrading to a highly active catalyst like Pd-SPhos, you can lower the reaction temperature to 70-80 °C and use a non-nucleophilic base like K₃PO₄, completely preserving the nitrile moiety [1].
References
Jourjine, I. A. P., Zeisel, L., Krauß, J., & Bracher, F. (2021). "Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls." Beilstein Journal of Organic Chemistry, 17, 2668–2679. URL:[Link]
Corbet, J.-P., & Mignani, G. (2006). "Selected Patented Cross-Coupling Reaction Technologies." Chemical Reviews, 106(7), 2651–2710. ACS Publications. URL:[Link]
Fihri, A., Luart, D., Len, C., et al. (2017). "Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications." Catalysts, 7(3), 74. MDPI. URL:[Link]
Technical Support Center: Optimizing Base Selection for 2'-Methoxy-1,1'-biphenyl-2-carbonitrile Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the nuances of biaryl synthesis.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the nuances of biaryl synthesis.
Synthesizing 2'-Methoxy-1,1'-biphenyl-2-carbonitrile via the Suzuki-Miyaura cross-coupling of 2-bromobenzonitrile and 2-methoxyphenylboronic acid presents a unique set of mechanistic challenges. Because both substrates possess ortho-substituents (a cyano group and a methoxy group, respectively), the resulting steric hindrance significantly impacts the activation energy of the transmetalation step[1]. Consequently, the choice of base is not merely a protocol detail—it is the critical variable that dictates whether your catalytic cycle turns over efficiently or collapses into destructive side reactions[2].
Mechanistic Insights: The Causality of Base Selection
In a standard Suzuki-Miyaura coupling, the base serves a dual purpose: it activates the boronic acid by forming a nucleophilic boronate complex, and it coordinates to the Pd(II) center to form a highly reactive hydroxo- or alkoxo-palladium intermediate[3].
However, in the synthesis of 2'-Methoxy-1,1'-biphenyl-2-carbonitrile, the base must navigate two highly sensitive functional groups:
The Electrophilic Nitrile: The cyano group on 2-bromobenzonitrile is strongly polarized. Highly nucleophilic bases (like NaOH) will directly attack the C≡N carbon, leading to irreversible hydrolysis[4].
The Electron-Rich Boronic Acid: The electron-donating methoxy group on 2-methoxyphenylboronic acid stabilizes the transition state for C-B bond cleavage. If transmetalation is delayed by steric hindrance, the boronic acid is highly susceptible to base-catalyzed protodeboronation[5].
Pathway Visualization
The diagram below illustrates the catalytic cycle and the specific points where base selection triggers either product formation or reaction failure.
Mechanistic pathways in Suzuki coupling highlighting base-dependent side reactions.
Quantitative Data: Base Efficiency Comparison
To optimize your yield, review the empirical performance of common bases in this specific ortho-ortho coupling system.
Base
pKa (aq)
Transmetalation Efficiency
Nitrile Hydrolysis Risk
Protodeboronation Risk
Expected Yield (%)
NaOH
13.8
High
Critical (Forms Amide/Acid)
Moderate
35 - 45%
K₂CO₃
10.3
Moderate
Low
Low
75 - 85%
K₃PO₄
12.3
High
Very Low
Low
88 - 95%
Cs₂CO₃
10.3
High
Low
Low
85 - 90%
Et₃N
10.7
Very Low
None
None
< 20%
Troubleshooting Guides & FAQs
Q1: My LC-MS shows a large byproduct mass corresponding to 2-bromobenzamide or 2-bromobenzoic acid. What went wrong?A1: You are observing base-catalyzed nitrile hydrolysis[4]. The cyano group is highly electrophilic. When using strong, nucleophilic bases like NaOH or KOH in aqueous media at elevated temperatures, the hydroxide ion directly attacks the C≡N bond. This forms an imidic acid intermediate that rapidly tautomerizes to an amide[6], and can further hydrolyze to a carboxylic acid[7].
Corrective Action: Immediately switch to a non-nucleophilic base like K₃PO₄ or K₂CO₃.
Q2: The reaction stalls at 40% conversion, and I detect significant amounts of anisole (methoxybenzene). How do I fix this?A2: You are losing your boron reagent to protodeboronation[8]. Because the methoxy group is electron-donating, it stabilizes the transition state for C-B bond cleavage[5]. In this reaction, the ortho-methoxy and ortho-cyano groups create severe steric bulk, slowing down transmetalation. While the boronic acid waits to react with the Pd(II) complex, the basic aqueous environment hydrolyzes the C-B bond to form anisole[5].
Corrective Action: Use a more active catalyst ligand (e.g., Pd(dppf)Cl₂ or SPhos) to accelerate transmetalation, and reduce the water content in your solvent system by using anhydrous Cs₂CO₃ in 1,4-Dioxane.
Q3: Why doesn't a standard organic base like Triethylamine (Et₃N) work well for this coupling?A3: Suzuki-Miyaura transmetalation strictly requires the formation of either a reactive boronate complex
[ArB(OH)3]−
or a hydroxo/alkoxo-palladium intermediate[1]. Triethylamine is a nitrogenous base that lacks the oxygen-based nucleophilicity required to coordinate effectively with the boron atom or the Pd(II) center[2]. Consequently, the halide displacement fails, and the catalytic cycle stalls at the Pd(II) intermediate.
Step-by-Step Experimental Protocol
Based on the mechanistic parameters discussed, the following protocol utilizing K₃PO₄ is designed as a self-validating system to maximize yield while suppressing hydrolysis and protodeboronation.
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromobenzonitrile, 2-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.
Atmosphere Control (Critical): Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times to ensure complete removal of oxygen, preventing catalyst deactivation.
Solvent Addition: Syringe in the 1,4-Dioxane and H₂O. (Note: Solvents should be pre-degassed by sparging with Argon for 30 minutes prior to addition to prevent oxidative homocoupling of the boronic acid).
Reaction: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously for 12 hours. The mild temperature combined with K₃PO₄ ensures transmetalation outpaces protodeboronation without triggering nitrile hydrolysis.
Workup: Cool the mixture to room temperature. Dilute with 10 mL of Ethyl Acetate (EtOAc) and 10 mL of deionized water. Separate the layers and extract the aqueous phase with EtOAc (3 × 10 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate pure 2'-Methoxy-1,1'-biphenyl-2-carbonitrile.
Technical Support Hub: Biphenyl Synthesis & Cross-Coupling Optimization
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Module: Troubleshooting Arylboronic Acid Homocoupling in Suzuki-Miyaura Reactions Welcome to the advanced technical support center for bi...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Module: Troubleshooting Arylboronic Acid Homocoupling in Suzuki-Miyaura Reactions
Welcome to the advanced technical support center for biphenyl synthesis. The formation of symmetrical biaryl impurities (homocoupling) is a persistent failure mode in Suzuki-Miyaura cross-coupling. This guide bypasses basic textbook theory to provide field-proven, mechanistically grounded solutions for eliminating homocoupling side reactions, ensuring scalable and self-validating workflows.
Diagnostic Triage Workflow
Before adjusting reagent stoichiometry, follow this diagnostic logic tree to isolate the kinetic or environmental root cause of your homocoupling impurity.
Diagnostic workflow for identifying and resolving homocoupling in Suzuki-Miyaura reactions.
Q1: What drives the formation of symmetrical biaryl impurities during my Suzuki-Miyaura reactions?A1: Homocoupling of arylboronic acids is driven by two divergent mechanistic pathways. The most prevalent is oxidative homocoupling , where dissolved oxygen acts as an unintended oxidant. Oxygen converts the active Pd(0) catalyst into a Pd(II) peroxo complex that rapidly transmetalates two equivalents of boronic acid, followed by reductive elimination to form the dimer 1[1].
The second pathway is an anaerobic second transmetalation event . If your electrophile is sterically hindered or electron-rich, the initial oxidative addition is slow. This allows the intermediate Ar-Pd(II)-X species to undergo a second transmetalation with excess boronic acid before the desired reductive elimination can occur, yielding the homocoupled byproduct2[2].
Q2: I've tried vacuum/backfilling my reaction vessels, but I still see oxidative homocoupling on scale-up. How can I definitively eliminate oxygen?A2: Standard vacuum/nitrogen backfill cycles are insufficient for removing dissolved oxygen in bulk solvents, particularly in aqueous biphasic mixtures where micro-bubbles persist in the solvent lattice. To establish a true oxygen-free system, you must utilize subsurface sparging with an inert gas for at least 30-60 minutes prior to catalyst addition. Furthermore, introducing a mild reducing agent like potassium formate chemically scavenges trace oxidants and reduces off-cycle Pd(II) species back to active Pd(0) without poisoning the primary catalytic cycle 1[1].
Q3: My reaction is strictly anaerobic, but I still see 10-15% homocoupling. How do I correct this kinetic mismatch?A3: When oxygen is excluded, homocoupling is kinetically driven by transmetalation outpacing oxidative addition. You must invert this kinetic ratio. First, switch to bulky, electron-rich phosphine ligands (e.g., SPhos or XPhos). These ligands accelerate both oxidative addition and the final reductive elimination step, drastically minimizing the lifetime of the vulnerable diorganopalladium(II) intermediate3[3]. Second, artificially lower the steady-state concentration of the boronic acid by using a syringe pump for slow continuous addition over 12-24 hours1[1].
Quantitative Impact of Reaction Parameters
The following table summarizes the quantitative impact of specific process modifications on the suppression of boronic acid homocoupling, derived from optimized process chemistry campaigns.
Reaction Condition / Modification
Boronic Acid Addition
Additive
Homocoupling (%)
Cross-Coupling (%)
Mechanistic Rationale
Standard Biphasic (Vacuum/Backfill)
Bolus (All at once)
None
18 - 25%
60 - 70%
Residual dissolved O₂ drives the oxidative homocoupling pathway.
Rigorous Subsurface Sparging (Ar)
Bolus
None
8 - 12%
80 - 85%
Eliminates O₂, but anaerobic 2nd transmetalation still occurs.
Starves the reaction of excess boronic acid, preventing 2nd transmetalation.
Sparging + Syringe Pump + Formate
Slow Addition (24h)
Potassium Formate
< 0.5%
> 98%
Formate acts as a mild reducing agent to suppress free Pd(II) resting states.
Mechanistic Divergence Pathway
Understanding the exact point of divergence in the catalytic cycle is critical for troubleshooting. The diagram below illustrates how off-cycle pathways hijack the desired cross-coupling mechanism.
Competing catalytic cycles showing desired cross-coupling vs. homocoupling pathways.
To ensure trustworthiness and reproducibility, this protocol incorporates built-in In-Process Controls (IPCs) and internal standards. This ensures the system validates its own integrity before consuming expensive reagents.
Step 1: System Deoxygenation & Internal Standard Setup
Charge a reaction vessel with the aryl halide (1.0 equiv), base (e.g., K₂CO₃, 2.0 equiv), and an inert internal standard (e.g., trifluorotoluene, 0.5 equiv) for quantitative NMR/HPLC tracking 2[2].
Add the solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1 v/v).
Insert a sparging needle directly into the liquid phase. Sparge with high-purity Argon for a minimum of 45 minutes while stirring at 300 rpm.
Step 2: Additive & Catalyst Integration
Under a positive Argon blanket, add potassium formate (0.5 equiv) to act as a mild Pd(II) reducing agent 1[1].
Add the selected catalyst/ligand complex (e.g., Pd₂(dba)₃ / XPhos, 2-5 mol%). Heat the mixture to the target temperature (e.g., 80 °C).
Step 3: Controlled Reagent Delivery (The Self-Validating Step)
Dissolve the arylboronic acid (1.1 equiv) in rigorously degassed solvent.
Load this solution into a gas-tight syringe and mount it on a programmable syringe pump.
Begin addition at a rate of
1.0 mL/h
.
Self-Validation Check (IPC): After 1 hour of addition, extract a
50μL
aliquot under Argon. Analyze via rapid LC-MS.
Pass Condition: Homocoupling dimer is < 1% relative to the cross-coupled product. Continue addition.
Fail Condition: Homocoupling dimer > 2%. Halt addition immediately. This indicates an oxygen leak or kinetic failure. Re-sparge the system for 15 minutes, add an additional 0.2 equiv of potassium formate, and resume addition.
Step 4: Completion and Workup
Once addition is complete, stir for an additional 2 hours.
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and insoluble salts.
Quantify the final yield against the internal standard prior to column chromatography.
References
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications (Organic Process Research & Development). 1
Preventing homocoupling in Suzuki reactions of 5-Bromonicotinaldehyde. BenchChem.3
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Thieme Connect (Synlett). 2
Technical Support Center: Optimizing the Synthesis of 2'-Methoxy-[1,1'-biphenyl]-2-carbonitrile
Welcome to the Process Optimization Support Center. This portal is designed for drug development professionals and synthetic chemists facing kinetic bottlenecks in the synthesis of 2'-Methoxy-[1,1'-biphenyl]-2-carbonitri...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Optimization Support Center. This portal is designed for drug development professionals and synthetic chemists facing kinetic bottlenecks in the synthesis of 2'-Methoxy-[1,1'-biphenyl]-2-carbonitrile (CAS 150766-96-4)[1].
The coupling of 2-bromobenzonitrile with 2-methoxyphenylboronic acid is a classic Suzuki-Miyaura reaction. However, because both coupling partners possess ortho-substituents (a cyano group and a methoxy group, respectively), the resulting di-ortho steric clash severely hinders the transmetalation and reductive elimination steps[2]. This guide provides field-proven, mechanistically grounded solutions to reduce reaction times from the standard 16–24 hours down to under 30 minutes.
Part 1: Troubleshooting Guide & FAQs
Q1: My standard Suzuki coupling (Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH, 80°C) takes over 24 hours and stalls at 60% conversion. How can I drastically reduce the reaction time?A: The standard tetrakis(triphenylphosphine)palladium(0) catalyst is highly susceptible to steric hindrance and often degrades before the reaction can reach completion. To reduce the reaction time to 10–15 minutes , switch to Microwave (MW) Irradiation using a highly stable N-heterocyclic carbene (NHC) palladium complex, such as PEPPSI-iPr [3].
The Causality: Microwave irradiation provides rapid, uniform volumetric heating, creating localized superheating that accelerates the rate-determining transmetalation step. PEPPSI-iPr is exceptionally robust at high temperatures and its bulky NHC ligand forces the intermediate Pd(II) complex into a geometry that strongly favors rapid reductive elimination, bypassing the steric bulk of the ortho-methoxy and ortho-cyano groups[3][4].
Q2: If I do not have access to a microwave reactor, which ligand system will give me the fastest thermal reaction for this di-ortho substituted biaryl?A: Substitute your standard phosphines for Buchwald-type dialkylbiaryl phosphine ligands, specifically SPhos or XPhos [2].
The Causality: SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) is highly electron-rich, which accelerates the initial oxidative addition of 2-bromobenzonitrile to the Pd(0) center. More importantly, its extreme steric bulk crowds the palladium coordination sphere. This steric pressure forces the two aryl groups (the 2-cyanophenyl and 2-methoxyphenyl rings) closer together, drastically lowering the activation energy (ΔG‡) required for reductive elimination[5]. Using Pd(OAc)₂ with SPhos can drive this reaction to completion in 2–4 hours at 85°C[2].
Q3: My reaction is fast initially but suffers from protodeboronation (yielding anisole instead of the product). How do I fix this?A: Protodeboronation outcompetes transmetalation when the boronic acid is not efficiently converted into its reactive "ate" complex.
The Causality: Transmetalation requires the base to coordinate with the boron atom, increasing its nucleophilicity. If your base is too weak (e.g., NaHCO₃) or insoluble in your solvent matrix, transmetalation stalls. Switch to a stronger, more soluble base like K₃PO₄ or K₂CO₃ in a biphasic system (e.g., Toluene/H₂O 4:1)[2]. The water is critical; it solvates the base and facilitates the transfer of the hydroxyl/carbonate group to the boron atom, accelerating transmetalation and outcompeting the protodeboronation degradation pathway.
Part 2: Step-by-Step Optimized Methodologies
To ensure reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the workup phase until the in-process control (IPC) criteria are met.
Reagent Preparation: In an agate mortar, thoroughly grind 2-bromobenzonitrile (1.0 equiv, 1.0 mmol), 2-methoxyphenylboronic acid (1.2 equiv, 1.2 mmol), and anhydrous K₂CO₃ (3.0 equiv, 3.0 mmol) until a homogenous powder is formed[3].
Catalyst Loading: Transfer the mixture to a 10 mL microwave-safe reaction vial. Add PEPPSI-iPr catalyst (1 mol%, 0.01 mmol)[3]. Causality Note: Pre-grinding ensures maximum surface area contact for this solvent-free or minimal-solvent approach, which is critical for microwave energy transfer.
Irradiation: Seal the vial and irradiate in a dedicated microwave synthesizer at 110°C for 10 minutes (Dynamic power mode, max 60W)[3][6].
Self-Validation (IPC): Cool the vial. Extract a 1 mg aliquot, dissolve in 1 mL EtOAc, and spot on a silica TLC plate (Hexanes/EtOAc 10:1). The reaction is complete when the 2-bromobenzonitrile spot (R_f ~0.6) disappears and a new UV-active product spot appears at R_f ~0.32[7].
Workup: Dilute the mixture with EtOAc (15 mL) and wash with distilled water (2 × 10 mL). Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) yields the pure 2'-Methoxy-[1,1'-biphenyl]-2-carbonitrile.
Protocol B: High-Yield Thermal Synthesis via SPhos (2–4 Hours)
Best for: Scale-up and standard batch processing.
Reaction Setup: To a Schlenk flask under argon, add 2-bromobenzonitrile (1.0 equiv, 5.0 mmol), 2-methoxyphenylboronic acid (1.05 equiv, 5.25 mmol), Pd(OAc)₂ (5 mol%, 0.25 mmol), SPhos (10 mol%, 0.50 mmol), and K₂CO₃ (3.0 equiv, 15.0 mmol)[2].
Solvent Addition: Add a degassed mixture of Toluene/H₂O (4:1 v/v, 20 mL)[2]. Causality Note: Degassing prevents the oxidation of the electron-rich SPhos ligand to its inactive phosphine oxide.
Heating: Heat the biphasic mixture to 85°C under vigorous stirring (1000 rpm) to ensure optimal mixing of the aqueous and organic phases.
Self-Validation (IPC): Monitor via GC-MS after 2 hours. The mass spectrum should show the disappearance of the starting material (m/z 181/183) and the dominant presence of the product molecular ion (m/z 209.24)[1].
Workup & Isolation: Cool to room temperature, separate the organic layer, and extract the aqueous layer with Toluene (2 × 10 mL). Combine organic phases, dry over Na₂SO₄, concentrate, and purify via recrystallization (Ethanol) or flash chromatography.
Part 3: Quantitative Data Summary
The following table summarizes the kinetic improvements and yield comparisons across different catalytic strategies for di-ortho substituted biaryl couplings.
This diagram illustrates the Suzuki-Miyaura catalytic cycle, highlighting the specific kinetic bottlenecks caused by the ortho-cyano and ortho-methoxy groups, and where advanced ligands intervene.
Figure 1: Suzuki-Miyaura catalytic cycle highlighting steric bottlenecks at oxidative addition and reductive elimination.
Microwave-Assisted Workflow
This diagram outlines the rapid, 5-step workflow for the 10-minute solvent-free microwave protocol.
Figure 2: Linear workflow for the ultra-fast, PEPPSI-iPr catalyzed microwave synthesis protocol.
References
Nun, P., Martinez, J., & Lamaty, F. (2009). Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. Synlett. Available at:[Link]
Molander, G. A., & Ito, T. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. Organic Letters (via PMC). Available at:[Link]
Jourjine, I. A. P. (2023). Total synthesis of fluorenones, 4-azafluorenones and related natural products. LMU München. Available at:[Link]
Tang, W., et al. (2015). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. Organic Letters (ACS Publications). Available at:[Link]
MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available at:[Link]
A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 2'-Methoxy-1,1'-biphenyl-2-carbonitrile
Introduction In the landscape of pharmaceutical development and fine chemical synthesis, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a quality metric; it is a cornerst...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. 2'-Methoxy-1,1'-biphenyl-2-carbonitrile, a key building block in various synthetic pathways, is no exception. Its purity profile—a detailed account of identified and unidentified impurities—must be rigorously established.[1] The presence of even trace-level impurities, which can arise from starting materials, by-products, or degradation, can significantly impact the downstream process yield, and the safety and stability of the final product.[2]
Regulatory bodies globally, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities.[3][4][5][6] This necessitates the use of robust, validated analytical procedures to ensure that a compound meets the required specifications. This guide provides an in-depth, comparative analysis of two of the most powerful and widely used chromatographic techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[2][7][8] We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and offer a clear comparison to guide researchers, scientists, and drug development professionals in selecting the optimal methodology for their needs.
Part 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography is arguably the gold standard for pharmaceutical impurity profiling, renowned for its precision, sensitivity, and broad applicability.[1][7] For a moderately polar, aromatic compound like 2'-Methoxy-1,1'-biphenyl-2-carbonitrile, Reversed-Phase HPLC (RP-HPLC) is the method of choice.
The Principle of Separation: A Foundation in Hydrophobicity
RP-HPLC separates molecules based on their relative hydrophobicity.[9] The stationary phase is nonpolar (e.g., octadecylsilane or C18), while the mobile phase is polar (typically a mixture of water and a miscible organic solvent like acetonitrile or methanol). When the sample is introduced, the main compound and its impurities partition between these two phases. More hydrophobic (less polar) molecules interact more strongly with the C18 stationary phase and thus elute later, while more polar molecules have a greater affinity for the mobile phase and elute earlier.
Rationale for Method Development: An Expert's Perspective
A robust HPLC method is not a matter of chance; it is the result of deliberate, scientifically-grounded choices.
Column Selection: A C18 column is the workhorse of reversed-phase chromatography and serves as the ideal starting point.[10][11][12] Its long alkyl chains provide excellent hydrophobic retention for the biphenyl ring system, enabling effective separation from both more polar and less polar impurities. A column with a 5 µm particle size offers a good balance between efficiency and backpressure for routine analysis.[9]
Mobile Phase Composition: The choice of acetonitrile over methanol is often preferred due to its lower viscosity and stronger elution strength, which can lead to sharper peaks and shorter run times. The addition of a small percentage (typically 0.1%) of an acid like formic acid to the mobile phase is a critical step.[9] It serves to suppress the ionization of any potential acidic or basic impurities, preventing peak tailing and ensuring symmetrical, reproducible peaks.
Gradient Elution: For impurity profiling, where contaminants may have a wide range of polarities, a gradient elution is superior to an isocratic one.[10][13] By systematically increasing the percentage of the organic solvent (acetonitrile) over the course of the run, we can effectively elute both early-retaining polar impurities and late-retaining nonpolar impurities within a reasonable timeframe, ensuring a comprehensive screen.
UV Detection: The aromatic rings of the biphenyl structure are strong chromophores, making UV detection highly suitable and sensitive. A detection wavelength of 254 nm is a common and effective choice for aromatic compounds, providing a strong signal for the main component and many potential impurities.[12][13]
Experimental Protocol: A Validated HPLC Method
This protocol is designed to be a self-validating system, grounded in the principles of ICH Q2(R2) guidelines, which require demonstration of specificity, linearity, accuracy, and precision.[3][11][14]
40% B to 95% B over 20 min; hold at 95% B for 5 min; return to 40% B
Flow Rate
1.0 mL/min
Column Temp.
35 °C
Detection
254 nm
| Injection Vol. | 10 µL |
Step-by-Step Procedure:
Mobile Phase Preparation:
To prepare Mobile Phase A, add 1.0 mL of formic acid to 1000 mL of HPLC grade water.
To prepare Mobile Phase B, add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile.
Degas both mobile phases for 15 minutes using sonication or vacuum filtration.
Sample Preparation:
Accurately weigh approximately 10 mg of 2'-Methoxy-1,1'-biphenyl-2-carbonitrile.
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL stock solution.
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
System Equilibration & Suitability:
Install the C18 column and equilibrate with the initial mobile phase composition (60% A: 40% B) for at least 30 minutes or until a stable baseline is achieved.
Perform a blank injection (mobile phase mixture) to ensure no system contamination.
Inject a system suitability solution (a sample of the main compound spiked with known impurities, if available) to verify resolution, peak tailing, and repeatability as per ICH guidelines.[10]
Analysis:
Inject the prepared sample solution and acquire the chromatogram.
Data Processing:
Integrate all peaks in the chromatogram.
Calculate the purity of the main peak using the area normalization method:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Visualization: HPLC Workflow
Caption: Workflow for HPLC purity assessment of the target compound.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
GC-MS is an exceptionally powerful technique that combines the high-resolution separation capabilities of gas chromatography with the unparalleled identification power of mass spectrometry.[8] It is particularly well-suited for analyzing compounds that are volatile and thermally stable, a category into which 2'-Methoxy-1,1'-biphenyl-2-carbonitrile falls.
The Principle: Volatility-Based Separation and Mass-Based Detection
In GC, the sample is vaporized in a heated inlet and swept onto a long, narrow capillary column by an inert carrier gas (e.g., helium). The column's inner surface is coated with a stationary phase. Separation occurs based on the compound's boiling point and its interaction with this phase. More volatile compounds (lower boiling points) travel through the column faster. As each separated compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by Electron Ionization - EI), fragmented into characteristic ions, and detected based on its mass-to-charge ratio.[15][16]
Rationale for Method Development: A Synergistic Approach
Column Selection: A low-to-mid polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5MS), is an excellent choice.[17] This phase provides good selectivity for a wide range of aromatic compounds based on their boiling points and subtle polarity differences.
Inlet and Temperature Program: A split/splitless inlet is used to introduce a small, precise amount of the vaporized sample onto the column. The inlet temperature must be high enough to ensure complete and rapid vaporization of the analyte without causing thermal degradation. A programmed temperature ramp for the oven is crucial; starting at a lower temperature allows for the separation of volatile impurities, while gradually increasing the temperature elutes the main compound and any higher-boiling impurities.
Mass Spectrometric Detection: This is the key advantage of GC-MS. The resulting Total Ion Chromatogram (TIC) is analogous to an HPLC chromatogram and is used for quantification.[16] Critically, for each peak in the TIC, a full mass spectrum is obtained. This spectrum is a chemical "fingerprint" that can be compared against extensive libraries (e.g., NIST) to tentatively identify unknown impurities, providing invaluable structural information that UV detection cannot.[17][18][19]
Experimental Protocol: A GC-MS Method for Confident Identification
Instrumentation & Consumables:
Parameter
Specification
GC-MS System
Gas Chromatograph with Split/Splitless Inlet, Mass Spectrometer (EI)
Column
HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Vials
2 mL amber glass vials with PTFE septa
Solvent
GC-grade Acetone or Ethyl Acetate
| Carrier Gas | Helium |
Method Parameters:
Parameter
Value
Inlet Temp.
280 °C
Injection Mode
Split (e.g., 50:1 ratio)
Injection Vol.
1 µL
Oven Program
100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min
Carrier Gas Flow
1.2 mL/min (Constant Flow)
MS Source Temp.
230 °C
MS Quad Temp.
150 °C
Ionization Mode
Electron Ionization (EI) at 70 eV
| Scan Range | 50 - 450 m/z |
Step-by-Step Procedure:
Sample Preparation:
Accurately weigh approximately 1 mg of 2'-Methoxy-1,1'-biphenyl-2-carbonitrile.
Dissolve in 1 mL of GC-grade acetone to obtain a 1 mg/mL solution.
Transfer the solution to a GC vial.
System Preparation:
Ensure the GC-MS system has been tuned and calibrated according to manufacturer specifications.
Set the GC and MS parameters as listed above.
Analysis:
Inject 1 µL of the prepared sample solution into the GC.
Data Processing:
Integrate the peaks in the Total Ion Chromatogram (TIC).
Calculate the purity based on the area normalization of the TIC.
For each impurity peak, extract the corresponding mass spectrum.
Perform a library search (e.g., NIST) with the impurity's mass spectrum to obtain a tentative identification.
Visualization: GC-MS Workflow
Caption: Workflow for GC-MS purity assessment and impurity identification.
Part 3: Comparative Guide: HPLC vs. GC-MS
Choosing the right analytical tool requires a clear understanding of their respective strengths and limitations. The following table provides a direct comparison for the purity assessment of 2'-Methoxy-1,1'-biphenyl-2-carbonitrile.
Feature
HPLC with UV Detection
GC-MS
Principle
Separation based on polarity/hydrophobicity in liquid phase.
Separation based on volatility/boiling point in gas phase.
Analyte Suitability
Excellent for a wide range of compounds, including non-volatile and thermally labile ones.
Requires analyte to be volatile and thermally stable.
Sensitivity
High sensitivity (typically low ppm to high ppb), dependent on the analyte's chromophore.
Very high sensitivity (low ppb to ppt), especially in Selected Ion Monitoring (SIM) mode.
Identification
Provides retention time only. Identification requires a reference standard.
Provides retention time and a mass spectrum ("fingerprint") for confident tentative identification via library search.[8][18]
Quantification
Highly precise and accurate, the industry standard for quantitative purity analysis.
Good for relative quantification (area %), but can be less precise than HPLC for absolute quantification without specific standards.
Strengths
- Robust and highly reproducible. - Gold standard for pharmaceutical release testing.[20] - Nondestructive to the sample.
- Unparalleled for impurity identification. - Excellent for detecting volatile impurities (e.g., residual solvents).[2] - High resolving power of capillary columns.
Limitations
- Limited identification capability without MS detector. - Co-eluting impurities can be missed.
- Not suitable for non-volatile or thermally unstable impurities. - Potential for analyte degradation in the hot inlet.
Synergistic Use: An Orthogonal Approach
For a truly comprehensive purity assessment, HPLC and GC-MS should not be viewed as competitors, but as complementary, orthogonal techniques.[13] HPLC provides the most accurate and robust quantification of impurities, while GC-MS provides the critical structural information needed to identify them. A complete purity profile would leverage HPLC for the official purity value and employ GC-MS to identify volatile impurities and confirm the identity of any peaks that can be analyzed by both methods. This dual-pronged approach provides the highest degree of confidence in a compound's quality, satisfying both scientific rigor and regulatory expectations.
Conclusion
The purity assessment of 2'-Methoxy-1,1'-biphenyl-2-carbonitrile is a critical task that demands precise and reliable analytical methods. High-Performance Liquid Chromatography stands out as the premier technique for robust, accurate quantification, making it indispensable for routine quality control and final product release. Its well-established protocols and high precision align perfectly with the stringent requirements of the pharmaceutical industry.
Simultaneously, Gas Chromatography-Mass Spectrometry offers an invaluable orthogonal capability: the confident identification of unknown volatile impurities. Its ability to provide structural fingerprints is essential during process development, troubleshooting, and for building a comprehensive understanding of the impurity profile.
For researchers, scientists, and drug development professionals, the optimal strategy is not a choice between HPLC and GC-MS, but rather an intelligent application of both. By leveraging HPLC for its quantitative strength and GC-MS for its qualitative power, one can establish a self-validating, scientifically sound, and regulatory-compliant system for ensuring the purity and quality of 2'-Methoxy-1,1'-biphenyl-2-carbonitrile.
References
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
Bradley, C. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
Slideshare. Analytical methods validation as per ich & usp. [Link]
Ghugare, P.S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. American Pharmaceutical Review. [Link]
Reddy, G.S., et al. (2014). Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms. Journal of Chromatographic Science. [Link]
MDPI. (2025). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]
MedCrave online. (2017). Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan. [Link]
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]
Tulp, M.T., Olie, K., & Hutzinger, O. (1977). Identification of hydroxyhalobiphenyls as their methyl ethers by gas chromatography mass spectrometry. Biomedical Mass Spectrometry. [Link]
The Royal Society of Chemistry. (2024). Supporting Information. [Link]
Malmvärn, A., et al. (2006). Gas chromatography and mass spectrometry of methoxylated polybrominated diphenyl ethers (MeO-PBDEs). Journal of Mass Spectrometry. [Link]
The Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data. [Link]
ResearchGate. (2020). The purity analysis of compounds 1–3 HPLC profiles (254 nm). [Link]
Wolsztynski, T., et al. (2020). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. Molecules. [Link]
Agilent. (2015). Analysis of Drugs by GC/MS using the Ultra Inert Inlet Liners with Wool. [Link]
ChemRxiv. (2023). Gas chromatography-mass spectrometry (GC-MS) in the plant metabolomics toolbox. Part 2: Analysis of polar low molecular weight. [Link]
Shimadzu. 01-00129-EN Simultaneous Analysis for Drug Purity Test and Quantitative Assay. [Link]
Amanote Research. (2014). Optical Resolution of 2′-Methoxy-1,1′-Binaphthyl-2-Carboxylic Acid, and Application to Chiral Derivatizing Agent for HPLC Separation of Enantiomeric. [Link]
ACTA POLONIAE PHARMACEUTICA. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
Ketha, H., et al. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current Protocols in Toxicology. [Link]
OpenAgrar. (1986). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. [Link]
A Researcher's Guide to the Rotational Landscape: Computational Analysis of the Dihedral Angle in 2'-Methoxy-1,1'-biphenyl-2-carbonitrile
In the intricate world of drug discovery and materials science, the three-dimensional conformation of a molecule is paramount to its function. For biaryl scaffolds, such as the subject of this guide, 2'-Methoxy-1,1'-biph...
Author: BenchChem Technical Support Team. Date: March 2026
In the intricate world of drug discovery and materials science, the three-dimensional conformation of a molecule is paramount to its function. For biaryl scaffolds, such as the subject of this guide, 2'-Methoxy-1,1'-biphenyl-2-carbonitrile, the dihedral angle between the two aromatic rings is a critical determinant of its bioactivity and physical properties. This guide provides a comprehensive comparison of computational methods to analyze this crucial parameter, grounded in scientific integrity and supported by experimental validation protocols.
The Significance of the Dihedral Angle: Atropisomerism in Focus
Substituted biphenyls can exhibit a form of axial chirality known as atropisomerism, which arises from hindered rotation around the single bond connecting the two aryl rings.[1][2] This restriction of rotation can lead to stable, non-interconvertible stereoisomers (atropisomers) that can have vastly different pharmacological profiles.[3][4] Even for molecules with lower rotational barriers, the preferred dihedral angle in the bound state to a biological target can be critical for efficacy.[5] Therefore, the accurate prediction and understanding of the dihedral angle of 2'-Methoxy-1,1'-biphenyl-2-carbonitrile and its analogues are essential for rational drug design.
Computational Investigation of the Dihedral Angle
Density Functional Theory (DFT) stands as a powerful and widely used quantum mechanical method for predicting molecular geometries and energies.[6][7] The choice of functional and basis set is crucial for obtaining accurate results. In this guide, we compare the performance of two popular functionals, B3LYP and ωB97X-D, with the 6-31G(d) basis set.
Computational Protocol
Structure Preparation: The 3D structure of 2'-Methoxy-1,1'-biphenyl-2-carbonitrile was built using Avogadro and subjected to an initial geometry optimization using the MMFF94 force field.
DFT Geometry Optimization: The pre-optimized structure was then fully optimized in the gas phase using Gaussian 16 with both B3LYP/6-31G(d) and ωB97X-D/6-31G(d) levels of theory.
Dihedral Angle Scan: To map the rotational energy profile, a relaxed potential energy surface (PES) scan was performed by systematically varying the C1-C1'-C2'-C3' dihedral angle in 10° increments from 0° to 180°. At each step, all other degrees of freedom were allowed to relax.
Analysis: The dihedral angle corresponding to the global minimum on the PES was identified as the predicted equilibrium dihedral angle.
Computational Workflow
Caption: Computational workflow for determining the equilibrium dihedral angle.
Results of Computational Analysis
To contextualize the findings for 2'-Methoxy-1,1'-biphenyl-2-carbonitrile, we performed the same computational analysis on two alternative, commercially available substituted biphenyls: 2-Methoxy-1,1'-biphenyl and 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile.
*Experimental values are often determined in the solid state by X-ray crystallography and can be influenced by crystal packing forces. Solution-phase angles may differ.
Discussion of Computational Results
The computational results indicate a significantly twisted conformation for 2'-Methoxy-1,1'-biphenyl-2-carbonitrile, with a predicted dihedral angle of approximately 68-70°. This large dihedral angle is attributed to the steric hindrance between the ortho-substituents: the methoxy group on one ring and the cyano group on the other. The ωB97X-D functional, which is designed to better account for dispersion forces, predicts a slightly larger dihedral angle compared to B3LYP.
For the comparative molecules, the calculated dihedral angles are in reasonable agreement with the expected ranges. The larger dihedral angle in 2-Methoxy-1,1'-biphenyl compared to 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile is consistent with the presence of an ortho-substituent (the methoxy group) which induces greater steric clash. The para-substituted 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile experiences less steric hindrance, allowing for a more planar conformation.
Experimental Validation: The Gold Standard
While computational methods provide valuable insights, experimental validation is crucial. X-ray crystallography is the definitive technique for determining the solid-state conformation of a molecule, including its dihedral angle.
Crystal Growth: High-quality single crystals of 2'-Methoxy-1,1'-biphenyl-2-carbonitrile are grown, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water, acetone).
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.
Dihedral Angle Measurement: The dihedral angle is precisely measured from the refined crystal structure.
Experimental Workflow
Caption: Experimental workflow for determining the dihedral angle via X-ray crystallography.
Conclusion
The computational analysis of 2'-Methoxy-1,1'-biphenyl-2-carbonitrile predicts a significantly twisted conformation, a finding that has important implications for its potential applications in drug design and materials science. This in-silico investigation, when coupled with experimental validation, provides a powerful approach to understanding the conformational preferences of substituted biphenyls. The methodologies and comparative data presented in this guide offer a robust framework for researchers to confidently explore the rotational landscapes of their own molecules of interest.
References
LaPlante, S. R., et al. (2011). Atropisomerism in drug discovery. Journal of Medicinal Chemistry, 54(21), 7005-7022.
Raffa, R. B., Pergolizzi Jr, J. V., & Taylor Jr, R. (2020). “Atropisomeric” Drugs: Basic Concept and Example of Application to Drug Development. Pharmacology & Pharmacy, 11(1), 1-8. [Link]
Clayden, J., et al. (2009). The challenge of atropisomerism in drug discovery.
Kumar, A., & Weatherwax, A. (2022). Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors. Journal of Medicinal Chemistry. [Link]
Darwish, K. M., et al. (2024). Atropisomerism in Drug Discovery and Development. ResearchGate. [Link]
Barriers of internal rotation of the two phenyl groups in biphenyl are investigated using a combination of coupled cluster and density functional theory. ResearchGate. [Link]
Al-Otaibi, J. S., et al. (2022). Structure, Quantum Chemical and In Silico Molecular Docking Analysis of some Di-Ortho-Substituted Halogenated Biphenyls. SciVision Publishers. [Link]
Venus, G., & Leno, A. (2025). DFT Studies on the Effect of Dihedral Angle between Two Benzene Monomers in Biphenyl on Electron/Hole Coherence Strength and UV-Vis Absorption. ChemRxiv. [Link]
ADF Tutorial: How To Rotate Around a Dihedral Angle and Calculate Barriers. (2019). YouTube. [Link]
Grimme, S. (2011). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of chemical physics, 134(15), 154104.
X-ray crystallography of 2'-Methoxy-1,1'-biphenyl-2-carbonitrile derivatives
An In-Depth Technical Guide to the X-ray Crystallography of 2'-Methoxy-1,1'-biphenyl-2-carbonitrile Derivatives: A Comparative Analysis for Drug Discovery Professionals As a Senior Application Scientist, this guide provi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the X-ray Crystallography of 2'-Methoxy-1,1'-biphenyl-2-carbonitrile Derivatives: A Comparative Analysis for Drug Discovery Professionals
As a Senior Application Scientist, this guide provides an in-depth analysis of the X-ray crystallography of 2'-Methoxy-1,1'-biphenyl-2-carbonitrile and its derivatives. Biphenyl scaffolds are of significant interest in medicinal chemistry and materials science, often serving as core components in the design of novel therapeutics and functional materials.[1][2] Their three-dimensional structure, particularly the torsional angle between the phenyl rings, is a critical determinant of their biological activity and physical properties.[3] This guide delves into the structural nuances revealed by single-crystal X-ray diffraction, offering a comparative framework against other biphenyl systems and detailing the experimental causality that underpins high-quality crystallographic analysis.
The Structural Significance of Ortho-Substituted Biphenyls: Atropisomerism
Biphenyl derivatives substituted at the ortho-positions, such as the titular 2'-methoxy-1,1'-biphenyl-2-carbonitrile, exhibit a fascinating stereochemical phenomenon known as atropisomerism. This occurs when rotation around the central carbon-carbon single bond is sterically hindered by bulky ortho-substituents, leading to stable, non-interconverting rotational isomers (atropisomers) that are enantiomeric.[4][5] The energy barrier to rotation determines whether these isomers can be isolated.[6][7] This restricted rotation creates a chiral axis, and the resulting fixed conformation is often crucial for specific, high-affinity binding to biological targets like enzymes or receptors.[8] Understanding this dihedral angle and the overall molecular conformation through X-ray crystallography is therefore not merely an academic exercise but a prerequisite for rational drug design.[9]
Comparative Crystallographic Analysis
The introduction of substituents onto the biphenyl core significantly influences crystal packing and molecular conformation. To contextualize the structure of 2'-Methoxy-1,1'-biphenyl-2-carbonitrile, we compare its key crystallographic parameters with those of related biphenyl derivatives. The dihedral angle between the phenyl rings is a particularly informative parameter, directly reflecting the degree of steric hindrance imposed by the ortho substituents.
The data clearly shows that as the steric bulk of the ortho-substituent increases (H < F < Cl < CN), the dihedral angle between the phenyl rings tends to increase to alleviate steric strain.[11][14] The nitrile groups in [1,1′-biphenyl]-2,2′-dicarbonitrile also facilitate strong π–π stacking interactions, organizing the molecules into columns within the crystal lattice.[10] For 2'-Methoxy-1,1'-biphenyl-2-carbonitrile, one would anticipate a significant dihedral angle due to the presence of both a methoxy and a nitrile group at the ortho positions, leading to a well-defined, chiral conformation.
Experimental Workflow: From Synthesis to Structure
The process of determining the crystal structure of a novel biphenyl derivative is a multi-step workflow that demands precision at every stage. This protocol is designed to be a self-validating system, with checkpoints to ensure data quality throughout.
Caption: Workflow for X-ray crystal structure determination.
Step-by-Step Experimental Protocol
Synthesis and Purification:
Rationale: The synthesis of asymmetrically substituted biphenyls is commonly achieved via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[3]
Protocol: React an appropriate arylboronic acid with an aryl halide in the presence of a palladium catalyst and a base. Following the reaction, the crude product must be purified to >99% purity, as impurities can severely inhibit crystallization. This is typically achieved by column chromatography followed by recrystallization.[3]
Single Crystal Growth:
Rationale: The goal is to grow a single crystal of sufficient size and quality (typically 0.1-0.4 mm), free from cracks and defects. The choice of solvent is critical and often determined empirically.[3]
Protocol (Slow Evaporation):
Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, dichloromethane, or a mixture like ethyl acetate/hexane) to near saturation.
Filter the solution through a syringe filter (0.22 µm) into a clean vial.
Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
X-ray Data Collection:
Rationale: Data is collected by irradiating the crystal with monochromatic X-rays and measuring the positions and intensities of the diffracted beams.[15][16] Modern diffractometers use CCD or CMOS detectors for efficient data acquisition.[17] Collection at cryogenic temperatures (e.g., 100 K) is standard practice to reduce atomic thermal vibrations, resulting in higher resolution data.[17]
Protocol:
Carefully select and mount a suitable crystal on a goniometer head.
Center the crystal in the X-ray beam of the diffractometer.
Cool the crystal to 100 K using a cryostream.
Collect a series of diffraction images (frames) while rotating the crystal through a range of angles.
Structure Solution and Refinement:
Rationale: The collected diffraction data is used to solve the "phase problem" and generate an initial electron density map of the unit cell. This model is then refined against the experimental data to determine the precise atomic positions.[18]
Protocol:
Data Processing: Integrate the raw diffraction spots to determine their intensities and apply corrections (e.g., for absorption).
Structure Solution: Use software packages (e.g., SHELXT) employing direct methods or dual-space algorithms to determine the initial atomic positions.
Refinement: Refine the structural model using a full-matrix least-squares procedure (e.g., with SHELXL). This process minimizes the difference between the observed diffraction intensities and those calculated from the model.
Validation: The quality of the final structure is assessed using metrics like the R-factor (R1) and the goodness-of-fit (GooF). The final validated structure is typically deposited in a database as a Crystallographic Information File (CIF).
Application in Structure-Based Drug Design
The precise 3D structural information obtained from X-ray crystallography is invaluable in drug discovery. For biphenyl derivatives targeting specific proteins, the crystal structure reveals the exact conformation and orientation of the molecule in the solid state, which serves as a reliable model for the bioactive conformation.
Caption: Role of crystallography in drug design.
This structural knowledge allows medicinal chemists to:
Validate Binding Hypotheses: Compare the experimentally determined conformation with computational docking poses.
Guide Lead Optimization: Design new derivatives with modifications that are predicted to enhance binding affinity and selectivity based on the known 3D structure.
Understand Structure-Activity Relationships (SAR): Correlate subtle changes in the biphenyl dihedral angle or substituent positions with changes in biological activity. Many biphenyl-containing molecules are known to have applications as androgen receptor degraders or motilin receptor agonists, where precise geometry is key.[1][19]
Conclusion
X-ray crystallography provides an unparalleled level of detail into the three-dimensional architecture of 2'-Methoxy-1,1'-biphenyl-2-carbonitrile derivatives. The analysis reveals how ortho-substitution governs the molecule's conformation through steric hindrance, leading to atropisomerism—a critical feature for molecular recognition in biological systems. The comparative data underscores the predictable, yet nuanced, influence of different functional groups on the crucial dihedral angle. By following rigorous, self-validating experimental protocols, researchers can obtain high-resolution crystal structures that are foundational to advancing modern drug discovery and materials science.
References
Structural Investigation of Biphenyl Derivatives. (n.d.). International Union of Crystallography. Retrieved from [Link]
Atropisomerism in Biphenyl Compounds. (n.d.). Scribd. Retrieved from [Link]
Clayden, J., & Moran, W. J. (2001). Atropisomerism, biphenyls and the Suzuki coupling: peptide antibiotics. Journal of the Chemical Society, Perkin Transactions 1, (21), 2689-2708. Retrieved from [Link]
A Brief Introduction to Atropisomerism. (n.d.). Unacademy. Retrieved from [Link]
Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. (n.d.). Pharmaguideline. Retrieved from [Link]
Biphenyl derivatives & Atropisomerism. (2018). Slideshare. Retrieved from [Link]
Harris, K. D. M., & Tremayne, M. (2011). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. ResearchGate. Retrieved from [Link]
Naguib, N., et al. (2009). Crystal structure of two biologically active biphenyl derivatives. ResearchGate. Retrieved from [Link]
X-Ray Diffraction Basics. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]
Englert, U. (2010). X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. MDPI. Retrieved from [Link]
Bastiansen, O. (1949). The Molecular Structure of Biphenyl and some of its Derivatives. II. SciSpace. Retrieved from [Link]
David, W. I. F., et al. (2018). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. PMC. Retrieved from [Link]
Singh, P., et al. (2022). Structure, Quantum Chemical and In Silico Molecular Docking Analysis of some Di-Ortho-Substituted Halogenated Biphenyls. SciVision Publishers. Retrieved from [Link]
X-ray diffraction (XRD) basics and application. (2022). Chemistry LibreTexts. Retrieved from [Link]
Brock, C. P., & Dunitz, J. D. (1982). Two crystal modifications of 4-hydroxybiphenyl: the biphenyl structure without an inversion center and a fully ordered structure containing nearly planar molecules. ACS Publications. Retrieved from [Link]
Supporting Information Synthesis, Crystallization, Electrochemistry and Single Crystal X-ray Analysis of a Methoxy-Substituted. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
CSD - Cambridge Structural Database. (n.d.). Maastricht University Library. Retrieved from [Link]
Cambridge Crystallographic Structural Database: WebCSD. (n.d.). McMaster University Libraries. Retrieved from [Link]
Cambridge Structural Database (CSD). (n.d.). Scolary. Retrieved from [Link]
Wang, Y., et al. (2024). Discovery of novel biphenyl derivatives as androgen receptor degraders for the treatment of enzalutamide-resistant prostate cancer. PubMed. Retrieved from [Link]
The Largest Curated Crystal Structure Database. (n.d.). CCDC. Retrieved from [Link]
Fun, H.-K., et al. (2011). Crystal structure of [1,1′-biphenyl]-2,2′-dicarbonitrile. PMC. Retrieved from [Link]
[1,1'-Biphenyl]-4-carbonitrile, 4'-methoxy-. (n.d.). PubChem. Retrieved from [Link]
5-methoxy-1,1'-biphenyl-2-carbonitrile. (n.d.). LookChem. Retrieved from [Link]
1,1'-Biphenyl, 2-methoxy-. (n.d.). NIST WebBook. Retrieved from [Link]
Nature-Inspired Molecules as Inhibitors in Drug Discovery. (2023). MDPI. Retrieved from [Link]
Process for the preparation of 4-bromomethyl-[1,1'-biphenyl]-2'-carbonitrile. (n.d.). Google Patents.
Characterization and Supramolecular Study by X-Ray Diffraction Techniques of Two Benzoinic Methoxyderivatives. (2019). ResearchGate. Retrieved from [Link]
Advances in X-ray crystallography methods to study structural dynamics of macromolecules. (2023). ScienceDirect. Retrieved from [Link]
Westaway, S. M., et al. (2008). The discovery of biaryl carboxamides as novel small molecule agonists of the motilin receptor. PubMed. Retrieved from [Link]
Accelerating Drug Discovery with High-Throughput Biomolecular Interaction Analysis. (2023). YouTube. Retrieved from [Link]
Targeting GPCRs for Drug Discovery. (n.d.). ProEd. Retrieved from [Link]
A Definitive Guide to the Structural Validation of 2'-Methoxy-1,1'-biphenyl-2-carbonitrile Using 2D NMR Spectroscopy
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel compounds is a non-negotiable cornerstone of development. An error in structural assignment can lead to the m...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel compounds is a non-negotiable cornerstone of development. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and ultimately, the failure of a research program. For complex aromatic systems like substituted biphenyls, which are prevalent scaffolds in drug discovery, relying solely on one-dimensional (1D) Nuclear Magnetic Resonance (NMR) can be perilous due to signal overlapping and the challenge of assigning quaternary carbons.
This guide provides an in-depth, experimentally-grounded walkthrough for the unambiguous structural validation of 2'-Methoxy-1,1'-biphenyl-2-carbonitrile. We will move beyond simple data reporting and delve into the causality behind experimental choices, demonstrating how a synergistic application of 2D NMR techniques—specifically COSY, HSQC, and HMBC—creates a self-validating system for structural confirmation.
The Analytical Challenge: Why 1D NMR Is Not Enough
The 2D NMR Toolkit: A Triad of Correlative Experiments
To build an unshakeable structural proof, we employ a suite of three core 2D NMR experiments. Each provides a unique and complementary piece of the structural puzzle.[4]
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[5][6] For our target molecule, COSY is instrumental in tracing the connectivity of protons within each of the two aromatic rings, allowing us to define the separate spin systems.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment reveals one-bond correlations between protons and the carbons to which they are directly attached (¹JCH).[2][6] This allows us to unequivocally link every proton signal to its corresponding carbon signal, a critical step in building the molecular framework.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Perhaps the most powerful tool for this specific challenge, the HMBC experiment shows correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH).[6][7] These "long-range" correlations are the key to assembling the final structure. They allow us to connect the individual spin systems identified by COSY, link the substituents (methoxy and nitrile groups) to the correct positions, and, most importantly, establish the connection across the biphenyl linkage.
Experimental Protocol: From Sample to Spectrum
The quality of NMR data is fundamentally dependent on meticulous sample preparation and proper instrument setup.[8]
Part 1: Sample Preparation
Compound Purity: Ensure the sample of 2'-Methoxy-1,1'-biphenyl-2-carbonitrile is of high purity (>98%) to avoid interfering signals.
Solvent Selection: Choose a high-quality deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for small organic molecules.[9]
Concentration: For a typical suite of 2D experiments on a modern 400-600 MHz spectrometer, dissolve 10-20 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[8][9] This concentration provides a good balance between signal strength and potential aggregation or viscosity issues.
Homogenization: Prepare the sample in a clean, dry vial to ensure complete dissolution before transferring to the NMR tube.[9] Gentle vortexing or sonication can be used.
Filtration: To remove any particulate matter that could degrade spectral quality (by distorting magnetic field homogeneity), filter the solution through a pipette packed with a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[10][11]
Labeling: Clearly label the NMR tube with the sample identity.
Part 2: Data Acquisition
The following is a generalized workflow on a modern NMR spectrometer. Specific commands and parameter names may vary between manufacturers (e.g., Bruker, JEOL).[12][13][14]
Initial Setup: Insert the sample, lock on the deuterium signal of the solvent, and regulate the temperature (typically 298 K).
Shimming: Optimize the magnetic field homogeneity ("shimming") to ensure sharp, symmetrical peaks. This can be done automatically or manually.[12]
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. This is used to determine the correct spectral width and transmitter offset for subsequent experiments and to verify sample integrity.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides the chemical shifts for all carbon atoms, including the crucial quaternary carbons.
COSY Acquisition:
Load a standard gradient-selected COSY (e.g., cosygpqf) parameter set.[13]
Set the spectral widths in both dimensions (F1 and F2) to cover all proton signals.
Set the number of scans (NS) to 2-8 and the number of increments in the indirect dimension (t1) to 256-512, balancing resolution and experiment time.
HSQC Acquisition:
Load a standard sensitivity-improved, gradient-selected HSQC (e.g., hsqcedetgpsisp2) parameter set.
The F2 (proton) dimension spectral width is set based on the ¹H spectrum.
The F1 (carbon) dimension spectral width is set to encompass all carbon signals from the ¹³C spectrum.
Set NS to 2-8 and the number of t1 increments to 128-256.
HMBC Acquisition:
Load a standard gradient-selected HMBC (e.g., hmbcgplpndqf) parameter set.
Set spectral widths similarly to the HSQC experiment.
A key parameter is the long-range coupling constant for which the experiment is optimized, typically around 8 Hz.[6]
Set NS to 4-16 (HMBC is less sensitive than HSQC) and the number of t1 increments to 256-512.
Data Analysis and Structural Verification: A Case Study
Let's assume we have acquired the full suite of NMR data. The following tables summarize the expected chemical shifts (based on published data[15]) and the critical correlations that validate the structure of 2'-Methoxy-1,1'-biphenyl-2-carbonitrile.
Proton Label
¹H Shift (ppm)
¹³C Shift (ppm)
Attached Carbon (from HSQC)
H-3
~7.73 (d)
~132.75
C-3
H-4
~7.62 (m)
~127.30
C-4
H-5
~7.43 (m)
~132.36
C-5
H-6
~7.25 (m)
~130.32
C-6
H-3'
~7.43 (m)
~130.85
C-3'
H-4'
~7.05 (m)
~120.75
C-4'
H-5'
~7.05 (m)
~127.24
C-5'
H-6'
~7.43 (m)
~111.27
C-6'
OMe
~3.84 (s)
~55.43
OMe Carbon
Quaternary Carbons
C-1
~142.53
-
C-2
~113.39
-
C-1'
~127.24
-
C-2'
~156.40
-
CN
~118.61
-
Table 1: Summary of ¹H, ¹³C, and HSQC Data.
Step 1: Defining Spin Systems with COSY
The COSY spectrum reveals the proton-proton connectivities within each aromatic ring.
Correlating Protons
Implication
H-3 ↔ H-4
H-3 is adjacent to H-4
H-4 ↔ H-5
H-4 is adjacent to H-5
H-5 ↔ H-6
H-5 is adjacent to H-6
H-3' ↔ H-4'
H-3' is adjacent to H-4'
H-4' ↔ H-5'
H-4' is adjacent to H-5'
H-5' ↔ H-6'
H-5' is adjacent to H-6'
Table 2: Key COSY Correlations.
This confirms two separate four-proton spin systems, as expected for two disubstituted phenyl rings.
Caption: COSY correlations confirm two distinct aromatic spin systems.
Step 2: Assembling the Structure with HMBC
The HMBC data provides the definitive long-range correlations that piece the entire molecule together.
Confirms connectivity within the methoxy-substituted ring.
Table 3: Definitive HMBC Correlations.
The HMBC correlations are the linchpin of this analysis. The correlation from the methoxy protons exclusively to the quaternary carbon at 156.40 ppm (C-2') proves the location of this substituent. Similarly, the correlations from H-3 to the nitrile carbon (118.61 ppm) and from H-6 to the ipso-carbon of the other ring (C-1') lock down the entire molecular topology.
Navigating the Disposal of 2'-Methoxy-1,1'-biphenyl-2-carbonitrile: A Guide for Laboratory Professionals
Immediate Safety and Hazard Assessment Before initiating any disposal protocol, a thorough understanding of the potential hazards is paramount. The structure of 2'-Methoxy-1,1'-biphenyl-2-carbonitrile suggests a combinat...
Author: BenchChem Technical Support Team. Date: March 2026
Immediate Safety and Hazard Assessment
Before initiating any disposal protocol, a thorough understanding of the potential hazards is paramount. The structure of 2'-Methoxy-1,1'-biphenyl-2-carbonitrile suggests a combination of hazards associated with both biphenyls and organic nitriles.
Biphenyl-Related Hazards: Biphenyl compounds can cause irritation to the skin and eyes.[1] Prolonged or repeated exposure to some biphenyls may lead to organ damage.[2]
Nitrile-Related Hazards: Organic nitriles can be toxic if ingested, inhaled, or absorbed through the skin.[3][4] Upon combustion or in the presence of strong acids, they can release highly toxic hydrogen cyanide gas.[5]
Therefore, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat. All operations should be performed within a certified chemical fume hood to prevent inhalation of any potential dust or vapors.[6][7]
Table 1: Hazard Profile and Physical Properties (Inferred)
Property
Value/Classification (based on analogous compounds)
Source
GHS Hazard Statements
Likely Harmful if swallowed, Causes skin irritation, Causes serious eye irritation. May be toxic to aquatic life with long-lasting effects.
The proper disposal of 2'-Methoxy-1,1'-biphenyl-2-carbonitrile is a systematic process designed to minimize risk and ensure regulatory compliance. The following workflow provides a clear path from waste generation to final disposal.
Caption: Waste Disposal Workflow for 2'-Methoxy-1,1'-biphenyl-2-carbonitrile.
1. Waste Identification and Classification:
All unused 2'-Methoxy-1,1'-biphenyl-2-carbonitrile, as well as any materials significantly contaminated with it (e.g., weighing papers, gloves, and spill cleanup materials), must be classified as hazardous waste.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific waste codes applicable in your region. Based on its structure, it would likely be classified as a non-halogenated organic solid waste.
2. Waste Segregation:
Proper segregation of chemical waste is crucial to prevent dangerous reactions. This compound should be collected in a waste stream designated for non-halogenated organic solids.[6] It is imperative not to mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents.
3. Container Selection and Labeling:
Container: Choose a container that is chemically compatible, leak-proof, and has a secure lid. The container should be clean and dry before use.[6]
Labeling: As soon as waste is added to the container, it must be labeled with a hazardous waste tag.[6] The label must clearly state "Hazardous Waste" and list all constituents, including "2'-Methoxy-1,1'-biphenyl-2-carbonitrile." The accumulation start date must also be clearly marked.
4. Secure Storage:
Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be secure, well-ventilated, and away from general laboratory traffic. The container must be placed within secondary containment to mitigate the impact of any potential leaks.[6]
5. Arranging for Disposal:
Regularly monitor the fill level of the waste container, ensuring it does not exceed 80-90% of its capacity.[6] Be mindful of the accumulation start date, as regulatory agencies often impose time limits on how long waste can be stored in an SAA. Contact your institution's EHS department or a certified hazardous waste contractor to schedule a pickup.[9]
6. Final Disposal Method:
The preferred method for the final disposal of organic compounds like 2'-Methoxy-1,1'-biphenyl-2-carbonitrile is high-temperature incineration in a licensed Treatment, Storage, and Disposal Facility (TSDF).[1][10] Incineration at high temperatures (around 1200 K) ensures the complete destruction of the compound and minimizes the formation of toxic byproducts.[10] Landfilling is generally not a recommended practice for this type of chemical waste.[11]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Minor Spills: For small spills of solid material, carefully sweep the material into a designated hazardous waste container.[1] The spill area should then be decontaminated with a suitable solvent (e.g., acetone or ethanol), and all cleanup materials must be collected as hazardous waste.
Major Spills: In the case of a larger spill, evacuate the immediate area and alert your colleagues. Contact your institution's EHS or emergency response team for assistance.
By adhering to these rigorous disposal procedures, researchers and scientists can ensure that their work is conducted not only at the forefront of innovation but also with the utmost responsibility for safety and environmental stewardship.
References
Erickson, M. D. (1989). Waste disposal technologies for polychlorinated biphenyls. Environmental Health Perspectives, 83, 233–242. Available at: [Link]
Chemical Oxidation Treatment and/or Destruction of Polychlorinated Biphenyl- (PCB-) Contaminated Soil. Conestoga-Rovers & Associates. Available at: [Link]
El-Mekkawy, D., & Ali, M. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Madridge Journal of Petrochemistry and Research. Available at: [Link]
Code of Practice on the Handling, Transportation and Disposal of Polychlorinated Biphenyl Waste. Environmental Protection Department, Hong Kong. Available at: [Link]
Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. Available at: [Link]
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available at: [Link]
Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. Available at: [Link]
NIH Waste Disposal Guide 2022. National Institutes of Health. Available at: [Link]
OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention. Available at: [Link]
CYANIDES (as CN). Occupational Safety and Health Administration. Available at: [Link]
CYANOGEN. Occupational Safety and Health Administration. Available at: [Link]
Cyanide Hazard Summary. New Jersey Department of Health. Available at: [Link]
Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. Available at: [Link]
EPA Hazardous Waste Codes. U.S. Environmental Protection Agency. Available at: [Link]
Dispose of Hazardous Waste. Ohio Environmental Protection Agency. Available at: [Link]
EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials. Bergeson & Campbell, P.C. Available at: [Link]